Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTYTJDDVIXLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670610 | |
| Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130344-76-1 | |
| Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides an in-depth analysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, a pivotal heterocyclic building block in modern chemical synthesis. The strategic incorporation of a trifluoromethyl group (-CF3) and two chlorine atoms onto the pyridine scaffold imparts unique electronic properties and versatile reactivity, making it an intermediate of significant interest for researchers in pharmaceutical and agrochemical development. This document details the compound's physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its key applications, particularly as a precursor to high-value molecules. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their synthetic programs.
Introduction: The Strategic Value of Trifluoromethylpyridines
In the landscape of medicinal and agricultural chemistry, the introduction of fluorine-containing moieties is a well-established strategy for optimizing the biological and physical properties of a molecule. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability.[1][2] When incorporated into a pyridine ring—a common scaffold in bioactive compounds—the -CF3 group significantly alters the electron density of the aromatic system, influencing its reactivity and interaction with biological targets.[3]
This compound (CAS No. 1130344-76-1) emerges as a highly functionalized and valuable intermediate.[4] It provides chemists with:
-
A trifluoromethyl group at the 4-position for property modulation.
-
Two chlorine atoms at the 2- and 6-positions, which serve as versatile reactive handles for nucleophilic substitution reactions.
-
An ester group at the 3-position, which can be readily hydrolyzed or converted into other functional groups like amides.
This combination of features makes it a cornerstone for the synthesis of more complex molecular architectures, enabling the efficient development of novel therapeutic agents and crop protection products.[1][5]
Physicochemical and Structural Properties
The structural attributes of this compound dictate its chemical behavior and potential applications. The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group make the pyridine ring highly electron-deficient, which activates the chlorine atoms for nucleophilic aromatic substitution.
| Property | Data | Reference |
| CAS Number | 1130344-76-1 | [4] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [4] |
| Molecular Weight | 274.03 g/mol | (Calculated) |
| IUPAC Name | This compound | (Standard) |
| Appearance | Data not publicly available; typically a solid or oil | - |
| Boiling Point | Data not publicly available | - |
| Melting Point | Data not publicly available | - |
| Solubility | Sparingly soluble in water; soluble in common organic solvents | (Inferred) |
| Spectral Data (NMR, MS) | Data is available from commercial suppliers for identity confirmation. | [4] |
Synthesis and Manufacturing Insights
The synthesis of this compound is logically achieved through the esterification of its corresponding carboxylic acid, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. This precursor itself is synthesized through a multi-step process starting from simpler building blocks.
Conceptual Synthetic Pathway
The overall strategy involves constructing the substituted nicotinic acid core followed by a final esterification step. This approach ensures high fidelity in the placement of the functional groups.
Caption: High-level strategy for the synthesis of the target compound.
Detailed Experimental Protocol: Esterification
The conversion of the carboxylic acid to the methyl ester is a critical final step. While classic Fischer esterification using sulfuric acid and methanol is feasible, a more controlled and often higher-yielding method involves the formation of an acyl chloride intermediate followed by reaction with methanol. This avoids harsh acidic conditions that could potentially lead to side reactions.
Protocol: Synthesis of this compound from its Acid
Materials:
-
2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq)[6][7]
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Methanol (MeOH) (≥ 10 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and then gently reflux (approx. 40 °C) for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides.[8] DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophile. Refluxing ensures the reaction goes to completion.
-
-
Ester Formation:
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of anhydrous methanol (10 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the methanol/triethylamine solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC or LC-MS).
-
Causality: The acyl chloride is highly electrophilic and reacts readily with methanol.[8] Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Key Chemical Reactions and Applications
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its functional groups can be selectively manipulated to build a diverse range of more complex molecules.
Application Workflow: Precursor to Key Agrochemical Intermediates
A prominent application is its use in the synthesis of 4-(Trifluoromethyl)nicotinic acid, a key intermediate for the insecticide Flonicamid.[9] This transformation highlights the utility of the chloro- and ester- groups as temporary functionalities that can be removed under specific conditions.
Caption: Synthetic utility of the title compound as a precursor.
Detailed Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol demonstrates the reductive dehalogenation of the title compound, followed by hydrolysis, showcasing its application as a masked version of a simpler nicotinic acid.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%)
-
Sodium Acetate (CH₃COONa) (2.0 eq)
-
Ethanol or Methanol as solvent
-
Hydrogen (H₂) gas
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Reductive Dechlorination:
-
In a hydrogenation vessel, combine this compound (1.0 eq), 10% Pd/C, and sodium acetate (2.0 eq) in ethanol.[9]
-
Seal the vessel, purge with an inert gas (N₂ or Ar), and then introduce hydrogen gas (typically via a balloon or at a set pressure on a Parr shaker).
-
Stir the reaction vigorously at room temperature for 8-16 hours, or until hydrogen uptake ceases.[9]
-
Causality: Palladium on carbon is a standard and highly effective catalyst for the hydrogenolysis of aryl chlorides. Hydrogen gas acts as the reductant. Sodium acetate is added as a base to neutralize the HCl formed during the reaction, which could otherwise poison the catalyst or promote side reactions.
-
-
Work-up and Hydrolysis:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To the resulting solid, add water and then acidify the aqueous solution to pH 2-3 with hydrochloric acid. This step hydrolyzes the intermediate ester (Methyl 4-(trifluoromethyl)nicotinate) to the desired carboxylic acid.[9]
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Trifluoromethyl)nicotinic acid as a solid.[9]
-
Conclusion
This compound stands out as a strategically designed and highly versatile chemical intermediate. Its trifluoromethyl group offers a reliable method for enhancing the physicochemical and biological properties of target molecules, while its two chlorine atoms provide orthogonal points for synthetic elaboration via nucleophilic substitution. The methodologies outlined in this guide demonstrate its robust synthesis and its proven utility as a precursor in multi-step synthetic campaigns. For researchers and professionals in the pharmaceutical and agrochemical industries, this compound represents a valuable and enabling tool for accelerating the discovery and development of novel chemical entities.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. 1130344-76-1|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. cenmed.com [cenmed.com]
- 7. 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid [oakwoodchemical.com]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
Spectroscopic Characterization of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (CAS 1130344-76-1), a key heterocyclic building block in medicinal and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to offer a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating the spectral features of this molecule, aiding in its identification, and confirming its synthesis.
Introduction and Structural Overview
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic proton on the pyridine ring and the protons of the methyl ester.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.3 | Singlet (s) | 1H | H-5 (Pyridine ring) |
| ~ 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |
Causality of Predictions:
-
H-5 Proton: The single proton on the pyridine ring is at the 5-position. It is flanked by a chlorine atom and a trifluoromethyl group, both of which are strongly electron-withdrawing. This deshielding environment is expected to shift the proton signal significantly downfield. For comparison, the H-3/H-5 protons in 2,6-dichloropyridine appear around 7.3 ppm.[1] The additional deshielding from the adjacent trifluoromethyl group and the ester functionality would logically push this signal further downfield into the predicted 8.0 - 8.3 ppm range. Due to the absence of adjacent protons, this signal is expected to be a singlet.
-
-OCH₃ Protons: The methyl protons of the ester group are not directly attached to the aromatic ring and are therefore less affected by the ring's electronic environment. Their chemical shift is anticipated to be in the typical range for methyl esters, around 3.9 - 4.1 ppm. This signal will also be a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. Due to the low symmetry of the molecule, eight distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 162 - 165 | C=O (Ester) |
| ~ 152 - 155 | C-2, C-6 |
| ~ 140 - 145 (quartet) | C-4 |
| ~ 125 - 130 | C-3 |
| ~ 120 - 125 | C-5 |
| ~ 118 - 122 (quartet) | -CF₃ |
| ~ 53 - 55 | -OCH₃ |
Causality of Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is expected in its characteristic downfield region of 162-165 ppm.
-
C-2 and C-6: These carbons are directly attached to chlorine atoms, which causes a significant downfield shift. In 2,6-dichloropyridine, these carbons appear at approximately 151.2 ppm.[1] The presence of the other electron-withdrawing groups on the ring is expected to have a minor influence on these shifts.
-
C-4: This carbon is attached to the trifluoromethyl group, which will cause a downfield shift and a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
-
C-3 and C-5: These are the remaining sp² hybridized carbons of the pyridine ring. Their chemical shifts are influenced by the combined electronic effects of the various substituents.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group will also appear as a quartet and is expected in the 118-122 ppm region.
-
-OCH₃ Carbon: The methyl ester carbon will have a chemical shift in the typical range of 53-55 ppm.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment and is a key diagnostic tool for fluorinated compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet (s) | -CF₃ |
Causality of Predictions:
The chemical shift of a trifluoromethyl group attached to an aromatic ring is typically found in the range of -60 to -65 ppm relative to a CFCl₃ standard.[4][5] The electron-deficient nature of the dichloronicotinate ring would place the resonance in this expected region. Since there are no adjacent fluorine or hydrogen atoms, the signal is predicted to be a singlet.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Weak |
| ~ 2960 - 2850 | C-H stretch (methyl) | Weak |
| ~ 1735 - 1715 | C=O stretch (ester) | Strong |
| ~ 1600 - 1450 | C=C and C=N stretches (aromatic ring) | Medium |
| ~ 1300 - 1100 | C-F stretches (-CF₃) | Strong |
| ~ 1250 - 1150 | C-O stretch (ester) | Strong |
| ~ 800 - 700 | C-Cl stretches | Strong |
Causality of Predictions:
-
C=O Stretch: A strong absorption band is expected for the carbonyl group of the ester, likely around 1725 cm⁻¹, which is typical for aromatic esters.[6][7]
-
C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1300-1100 cm⁻¹ region.
-
C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1250-1150 cm⁻¹ range.
-
C-Cl Stretches: The carbon-chlorine bonds will produce strong signals in the fingerprint region, typically between 800 and 700 cm⁻¹.
-
Aromatic Ring Stretches: The pyridine ring will have characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Predicted Molecular Ion and Key Fragments:
| m/z Value | Proposed Fragment | Notes |
| 273/275/277 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms. |
| 242/244/246 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 214/216/218 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 179/181 | [M - COOCH₃ - Cl]⁺ | Subsequent loss of a chlorine atom. |
Causality of Predictions:
-
Molecular Ion: The molecular weight of this compound is 274.02 g/mol . The molecular ion peak ([M]⁺) is expected at m/z 273 (for ³⁵Cl₂) with isotopic peaks at m/z 275 (for one ³⁵Cl and one ³⁷Cl) and m/z 277 (for ³⁷Cl₂). The relative intensities of these peaks should be approximately 9:6:1.
-
Fragmentation Pathways: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (-OCH₃), leading to an acylium ion.[8][9] Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃). Subsequent fragmentation could involve the loss of a chlorine atom from these initial fragments.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure with the ATR anvil to ensure good contact. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Data Acquisition (EI Method)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Ionization: Volatilize the sample by heating and ionize it using a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Molecular Structure
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 175204-82-7 | Methyl 4-(trifluoromethyl)nicotinate - Moldb [moldb.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
The Strategic Alchemist's Keystone: A Technical Guide to Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a Precursor for Novel Pharmaceuticals
Introduction: The Unseen Architect of Modern Drug Scaffolds
In the intricate world of medicinal chemistry, the final, elegant structure of a novel pharmaceutical often belies the strategic and sometimes arduous journey of its synthesis. The selection of starting materials and key intermediates is a critical determinant of a drug discovery program's success, influencing not only the efficiency of the synthesis but also the accessible chemical space for lead optimization. It is in this context that we turn our attention to a uniquely functionalized heterocyclic building block: Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate .
This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logic of a practicing medicinal chemist. We will first establish the strategic importance of this precursor, then delve into its synthesis and inherent reactivity, and finally, explore its application in the rational design and synthesis of cutting-edge pharmaceuticals, with a particular focus on the burgeoning field of kinase inhibitors. Every protocol and mechanistic rationale presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
I. The Strategic Value Proposition: Why This Specific Nicotinate Ester?
The utility of this compound as a precursor stems from a confluence of desirable structural and electronic features, making it a powerful tool for the construction of complex molecular architectures.
A Trifecta of Functionality:
-
Orthogonally Reactive Halogens: The presence of two chlorine atoms at the C2 and C6 positions of the pyridine ring is the cornerstone of its strategic value. These positions are activated towards nucleophilic aromatic substitution (SNAr) and are prime handles for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] Crucially, the electronic environment of the pyridine ring often allows for the selective or sequential functionalization of these two positions, enabling the stepwise construction of complex, unsymmetrical molecules.[4][5][6]
-
The Trifluoromethyl Anchor: The trifluoromethyl (CF3) group at the C4 position is a bioisostere for a methyl group but with profoundly different electronic properties. As a strong electron-withdrawing group, it significantly influences the reactivity of the pyridine ring, further activating the C2 and C6 positions towards nucleophilic attack.[7] In the context of drug design, the CF3 group is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[7][8]
-
The Ester Handle: The methyl ester at the C3 position provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many pharmaceuticals.[7] This adds another layer of versatility to this already potent building block.
The combination of these three functional groups in a single, relatively simple molecule makes this compound a highly convergent and versatile starting material for the synthesis of diverse compound libraries.
II. Synthesis of the Keystone: A Plausible and Scalable Route
The proposed synthesis involves a three-step sequence:
-
Directed ortho-Lithiation: The first step is a directed ortho-lithiation of 2,6-dichloro-4-(trifluoromethyl)pyridine. This reaction takes advantage of the directing effect of the pyridine nitrogen and the electron-withdrawing nature of the substituents to selectively deprotonate the C3 position.[11]
-
Carboxylation: The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice (solid CO2), to install a carboxylic acid group at the C3 position.
-
Esterification: The final step is a standard Fischer esterification of the resulting 2,6-dichloro-4-(trifluoromethyl)nicotinic acid with methanol under acidic conditions to yield the target compound.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-dichloro-4-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H2SO4)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 equivalents) to the stirred THF.
-
To this solution, add a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, crush dry ice into a powder.
-
Slowly transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
III. The Alchemist's Playground: Reactivity and Strategic Applications
The true power of this compound lies in the differential reactivity of its two chlorine atoms, which can be exploited to build molecular complexity in a controlled and predictable manner.
A. The Principles of Selective Functionalization
The C2 and C6 positions of the pyridine ring are not electronically equivalent. The C2 position is generally more electron-deficient due to its proximity to the ring nitrogen and is often more susceptible to nucleophilic attack.[12] However, the outcome of a reaction can be influenced by a variety of factors, including the nature of the nucleophile, the catalyst and ligands used in cross-coupling reactions, and the reaction conditions.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a strong nucleophile can displace one of the chlorine atoms. By carefully controlling the stoichiometry and reaction temperature, it is often possible to achieve mono-substitution. The regioselectivity (C2 vs. C6) can be influenced by the steric bulk of the nucleophile and the presence of directing groups.[13]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By choosing the appropriate palladium catalyst and ligand, one can selectively couple an aryl or alkyl boronic acid to either the C2 or C6 position. Subsequent coupling at the remaining chloro-position allows for the synthesis of di-substituted pyridines.[1][14][15]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals. Similar to the Suzuki coupling, careful selection of the catalyst system can allow for selective mono-amination at either the C2 or C6 position.[16]
-
B. Case Study: A Blueprint for the Synthesis of Novel Kinase Inhibitors
The trifluoromethyl-substituted pyridine scaffold is a privileged structure in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4][17] Many potent kinase inhibitors, such as the RAF inhibitor Sorafenib and the pan-RAF inhibitor LY3009120, feature a central aromatic core connected to other aryl or heteroaryl moieties through urea or amide linkages.[1][14][15][18] this compound is an ideal starting material for the synthesis of analogs of these important drugs.
Below is a proposed synthetic workflow for generating a library of potential kinase inhibitors, demonstrating the strategic application of our keystone precursor.
Workflow: Synthesis of a Kinase Inhibitor Library
Caption: Proposed workflow for the synthesis of a kinase inhibitor library.
Step-by-Step Rationale:
-
Selective C6-Amination: The synthesis begins with a selective Buchwald-Hartwig amination at the C6 position of this compound. This initial substitution introduces a key pharmacophoric element and sets the stage for the subsequent C2 functionalization. The choice of a bulky ligand on the palladium catalyst can often direct the reaction to the less sterically hindered C6 position.
-
C2-Arylation via Suzuki Coupling: The remaining chlorine at the C2 position is then replaced with an aryl or heteroaryl group using a Suzuki-Miyaura cross-coupling reaction. This step allows for the introduction of a wide variety of substituents (R2) to explore the structure-activity relationship (SAR) of the target compounds.
-
Amide Formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines (R3-NH2) to form the final amide products. This amide linkage is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions with the target protein.
This modular and convergent approach allows for the rapid generation of a large and diverse library of compounds for biological screening, a crucial step in any drug discovery program.
IV. Data Presentation and Summary
| Property | Value | Source |
| IUPAC Name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | N/A |
| CAS Number | 1130344-76-1 | [19] |
| Molecular Formula | C8H4Cl2F3NO2 | [19] |
| Molecular Weight | 274.02 g/mol | [19] |
| Appearance | White to off-white solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [19] |
V. Conclusion: A Call to Exploration
This compound is more than just a chemical intermediate; it is a testament to the power of strategic design in modern organic synthesis. Its unique combination of orthogonally reactive sites and a biologically relevant trifluoromethyl group makes it an invaluable tool for the construction of novel pharmaceutical agents. This guide has provided a framework for understanding its synthesis, reactivity, and potential applications, particularly in the exciting field of kinase inhibitor discovery.
As senior application scientists, it is our role not only to provide the tools but also to inspire their creative and effective use. The true potential of this versatile building block will only be fully realized through the ingenuity and dedication of researchers at the forefront of drug discovery. We encourage you to explore the rich chemistry of this keystone precursor and unlock the next generation of life-saving medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. tarjomefa.com [tarjomefa.com]
- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 7. RAF inhibitors described in Deciphera Pharmaceuticals patent | BioWorld [bioworld.com]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apexbt.com [apexbt.com]
- 16. mdpi.com [mdpi.com]
- 17. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]
- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Electronic Effects of the Trifluoromethyl Group in Nicotinates
An In-depth Technical Guide
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Among the vast arsenal of functional groups available to the medicinal chemist, the trifluoromethyl (CF3) group has emerged as a uniquely powerful substituent.[2][3] Its profound impact on molecular properties stems from a combination of steric bulk, high lipophilicity, and, most critically, its potent electronic effects.[4][5] The CF3 group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry.[6]
This guide focuses on the intersection of this influential group with the nicotinate scaffold, a pyridine-based heterocyclic system that is a cornerstone of many therapeutic agents.[7] Nicotinic acid and its derivatives are known to exhibit a wide array of biological activities, making them attractive starting points for drug discovery.[7][8] By delving into the electronic interplay between the CF3 group and the nicotinate ring, we can elucidate the principles that govern the enhanced potency, metabolic stability, and bioavailability observed in many trifluoromethylated pharmaceuticals.[1][9][10]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a foundational understanding of the electronic characteristics of the CF3 group, outlines synthetic and analytical methodologies for investigating trifluoromethylated nicotinates, and discusses the implications of these electronic effects on drug design and function.
Part 1: The Trifluoromethyl Group - A Profile of Potent Electronic Influence
The unique properties of the trifluoromethyl group are a direct consequence of the three highly electronegative fluorine atoms bonded to a single carbon. This arrangement dictates its profound influence on the electronic landscape of any molecule to which it is attached, primarily through a strong inductive effect.
Inductive and Resonance Effects
The primary mechanism by which the CF3 group exerts its electronic influence is the inductive effect (-I) . The fluorine atoms, being the most electronegative elements, strongly pull electron density away from the carbon atom of the CF3 group. This effect is then propagated through the sigma bonds to the attached nicotinate ring, significantly reducing the electron density of the aromatic system.[5][6][11] This makes the ring less susceptible to electrophilic aromatic substitution and alters the acidity/basicity of other functional groups.[12]
Unlike substituents with available lone pairs (e.g., -OCH3) or pi systems, the CF3 group does not participate in electron donation via resonance (+M effect).[11] Its influence is almost entirely electron-withdrawing, classifying it as a strongly deactivating group in the context of electrophilic aromatic reactions.[11][12]
Quantifying Electron-Withdrawing Strength: Hammett Constants
The electronic effect of a substituent can be quantitatively described by Hammett constants (σ).[13] These empirically derived values are based on the ionization of substituted benzoic acids and provide a reliable measure of a group's electron-donating or electron-withdrawing capabilities.[13][14] The CF3 group possesses large, positive Hammett constants, confirming its status as a potent electron-withdrawing substituent.[15][16]
| Hammett Constant | Value | Interpretation |
| σmeta | +0.43 to +0.52 | Strong electron-withdrawal via inductive effect.[15] |
| σpara | +0.54 to +0.612 | Very strong electron-withdrawal at the para position.[15][16] |
| σ+para | +0.612 | Indicates strong destabilization of adjacent positive charge (carbocations).[16] |
These values are indicative and can vary slightly depending on the specific reaction series from which they are derived.
Impact on Physicochemical Properties
The powerful electron-withdrawing nature of the CF3 group directly translates to significant and often beneficial changes in a molecule's physicochemical properties:
-
Acidity/Basicity (pKa): By withdrawing electron density from the pyridine nitrogen, a CF3 group on the nicotinate ring decreases the basicity of the nitrogen atom (lowers its pKa). Conversely, it increases the acidity of the carboxylic acid proton.
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, improving absorption and distribution.[2][3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[2][3] This "metabolic blocking" can significantly increase a drug's half-life and reduce the required dosage.[2][3]
-
Binding Affinity: The altered electronic distribution can lead to more favorable interactions, such as enhanced hydrogen bonding or electrostatic interactions, with biological targets, thereby increasing drug potency.[3][4]
Part 2: Synthesis of Trifluoromethylated Nicotinates
The incorporation of a CF3 group into a nicotinate scaffold can be achieved through various synthetic strategies. These generally involve either building the pyridine ring with a trifluoromethyl-containing precursor or introducing the CF3 group onto a pre-existing nicotinate structure.[17][18][19]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic acid via Hydrogenolysis and Hydrolysis
This protocol describes a two-step synthesis starting from a commercially available dichlorinated precursor, adapted from reported procedures.[20][21] This method is illustrative of a common strategy where the robust CF3 group is carried through multiple synthetic steps.
Step 1: Catalytic Hydrogenolysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
-
Materials & Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)
-
Sodium Acetate (CH3COONa) (2.0-2.2 eq)
-
Ethanol (Anhydrous)
-
Hydrogen (H2) gas source (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
To a round-bottom flask, add this compound, sodium acetate, and ethanol.
-
Stir the mixture until all solids are dissolved.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere. Maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction vigorously at room temperature for 8-12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude Methyl 4-(trifluoromethyl)nicotinate.
-
Step 2: Saponification to 4-(Trifluoromethyl)nicotinic acid
-
Materials & Equipment:
-
Crude Methyl 4-(trifluoromethyl)nicotinate from Step 1
-
Sodium Hydroxide (NaOH) solution (e.g., 1-2 M aqueous)
-
Hydrochloric Acid (HCl) solution (e.g., 1-2 M aqueous)
-
Ethyl Acetate, Saturated Brine
-
Round-bottom flask, magnetic stirrer, separatory funnel, pH paper
-
-
Procedure:
-
Dissolve the crude ester in a suitable solvent (e.g., THF or Methanol) and add the aqueous NaOH solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC/LCMS until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure to yield 4-(Trifluoromethyl)nicotinic acid as a solid, which can be further purified by recrystallization if necessary.[20]
-
Part 3: Characterization of Electronic Effects
A multi-technique approach is essential to fully characterize the electronic impact of the CF3 group on the nicotinate scaffold. NMR spectroscopy, X-ray crystallography, and computational modeling each provide unique and complementary insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for probing the electronic environment of nuclei within a molecule. The electron-withdrawing CF3 group causes distinct and predictable changes in the NMR spectra.
-
1H and 13C NMR: The deshielding effect of the CF3 group causes protons and carbons on the nicotinate ring to resonate at a higher chemical shift (further downfield) compared to their non-fluorinated analogs. The magnitude of this shift provides a qualitative measure of the electron withdrawal.[22]
-
19F NMR: This technique is exceptionally useful as the 19F nucleus is 100% abundant and highly sensitive.[23] Trifluoromethylated compounds typically show a sharp singlet in the 19F NMR spectrum, and its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and reaction monitoring.[23][24][25]
| Technique | Expected Observation for Trifluoromethyl Nicotinate | Information Gained |
| 1H NMR | Downfield shift of aromatic proton signals. | Confirmation of electron-withdrawing effect on the ring. |
| 13C NMR | Downfield shift of aromatic carbon signals; Quartet for CF3 carbon due to 1JCF coupling. | Quantifies deshielding; confirms CF3 presence.[22] |
| 19F NMR | Single, sharp signal around -60 to -70 ppm (relative to CFCl3). | Confirms CF3 group presence and purity; sensitive probe of the local electronic environment.[23][26] |
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines a standardized procedure for obtaining high-quality NMR data for a trifluoromethylated nicotinate derivative.
-
Materials & Equipment:
-
Purified trifluoromethylated nicotinate sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6) (0.6-0.7 mL)
-
5 mm NMR tube
-
Internal standard (optional, e.g., Tetramethylsilane (TMS) for 1H)
-
NMR Spectrometer
-
-
Procedure:
-
Accurately weigh 5-10 mg of the dry, purified compound into a clean, small vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the tube securely.
-
Insert the sample into the NMR spectrometer.
-
Acquire 1H, 13C, and 19F NMR spectra using standard instrument parameters. Ensure sufficient scans are acquired for good signal-to-noise, particularly for the 13C spectrum.[24]
-
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state.[27] For trifluoromethylated nicotinates, this technique can reveal subtle changes in bond lengths and angles within the nicotinate ring that result from the strong electron-withdrawing effect of the CF3 group. It also provides invaluable information on intermolecular interactions (e.g., C–H···F interactions) that influence crystal packing.[28][29][30]
Computational Modeling
In silico methods are indispensable for visualizing and quantifying electronic effects that are not directly observable.
-
Density Functional Theory (DFT): DFT calculations can generate molecular electrostatic potential (MEP) maps, which visually represent the electron distribution across the molecule. For a trifluoromethylated nicotinate, these maps will clearly show a region of high positive potential (electron deficiency) around the CF3-substituted ring.[31]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to compute atomic charges and analyze donor-acceptor interactions within the molecule, providing quantitative data on the electron-withdrawing pull of the CF3 group.[31][32]
-
HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. The CF3 group is expected to significantly lower the energy levels of both orbitals.[31][33]
Part 4: Implications for Drug Development
The deliberate incorporation of a trifluoromethyl group into a nicotinate-based drug candidate is a powerful strategy rooted in the electronic principles discussed. The ultimate goal is to favorably modulate the molecule's interaction with its biological target and improve its overall pharmacokinetic profile.
-
Modulation of Bioactivity: The electron-deficient nature of the trifluoromethylated nicotinate ring can alter its binding mode with a target protein or enzyme. This can lead to increased binding affinity and potency by creating more favorable electrostatic or hydrogen bonding interactions.[4][9] For example, the inclusion of a CF3 group in one drug candidate increased its potency by 6-fold compared to the non-fluorinated analog.[9]
-
Improved Pharmacokinetic Profile: The benefits of the CF3 group are most pronounced in its impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Absorption & Distribution: Increased lipophilicity often leads to better permeability across the gut wall and the blood-brain barrier, improving oral bioavailability and tissue distribution.[1][4]
-
Metabolism: Resistance to metabolic breakdown by CYP enzymes leads to a longer drug half-life, which can mean less frequent dosing and a more stable therapeutic window for patients.[2][3]
-
Conclusion
The trifluoromethyl group is far more than a simple sterically bulky substituent; it is a powerful electronic modulator. When appended to the pharmaceutically relevant nicotinate scaffold, its strong inductive electron-withdrawing effect triggers a cascade of beneficial changes to the molecule's physicochemical properties. These changes—including increased lipophilicity, enhanced metabolic stability, and altered target binding interactions—are key strategies employed by medicinal chemists to transform promising compounds into effective and durable therapeutic agents. A thorough understanding of these electronic effects, validated through a combination of synthesis, spectroscopy, crystallography, and computational analysis, is essential for the rational design of next-generation nicotinate-based drugs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. homepages.bluffton.edu [homepages.bluffton.edu]
- 16. researchgate.net [researchgate.net]
- 17. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 21. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. mdpi.com [mdpi.com]
- 32. Visualization of Electron Density Changes Along Chemical Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
An In-depth Technical Guide to the Solubility and Stability of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development. These parameters govern everything from reaction kinetics and purification strategies to formulation design and ultimate bioavailability. While extensive public data on this specific molecule is limited, this guide provides a comprehensive framework for its characterization. By leveraging established principles of physical organic chemistry and standardized testing protocols, this document serves as a practical manual for determining the solubility and stability profiles of this compound and other novel chemical entities.
Introduction: The "Why" Behind the Data
In the journey from a promising molecule to a viable product, solubility and stability are not mere data points; they are foundational pillars that dictate success or failure.
-
Solubility directly impacts the concentration of a compound in a given medium, which is critical for achieving desired reaction rates in synthesis, enabling purification through crystallization, and ensuring adequate concentration for biological screening and formulation.
-
Stability defines the chemical integrity of the molecule over time and under various environmental stresses. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf life.
This guide will first analyze the structure of this compound to predict its behavior, then provide detailed, field-proven protocols for systematically measuring its solubility in common organic solvents and assessing its chemical stability under stressed conditions.
Physicochemical Profile: Predicting Behavior from Structure
A molecule's structure is the blueprint for its properties. Let's dissect this compound:
-
Pyridine Ring: A heterocyclic aromatic ring.
-
Two Chloro Substituents (-Cl): These are strongly electron-withdrawing and increase the molecule's lipophilicity (fat-solubility).
-
Trifluoromethyl Group (-CF₃): This is an extremely powerful electron-withdrawing group and one of the most lipophilic substituents used in medicinal chemistry.
-
Methyl Ester Group (-COOCH₃): This group provides a site for potential hydrogen bonding (as an acceptor) but is also a known liability, susceptible to hydrolysis under both acidic and basic conditions.
Expert Inference: Based on this structure—dominated by two chloro groups and a trifluoromethyl group—the molecule is predicted to be highly lipophilic and largely hydrophobic. Therefore, it is expected to exhibit poor solubility in aqueous media but good to excellent solubility in a range of nonpolar and polar aprotic organic solvents. The primary stability concern will be the hydrolytic cleavage of the methyl ester.
Part I: A Practical Guide to Solubility Determination
The goal of solubility testing is to determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Rationale for Solvent Selection
The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to synthesis, purification, and formulation.
| Solvent Category | Example Solvents | Rationale for Inclusion |
| Nonpolar | Toluene, Heptane | Mimics hydrophobic environments; relevant for certain reactions and extractions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone | Broadly useful for organic reactions and chromatography. Expected to be good solvents for the target compound. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Common reaction and purification solvents; can act as hydrogen bond donors. |
| High Polarity | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Often used to create high-concentration stock solutions for biological screening.[2] |
Experimental Protocol: The Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility. It ensures that the solution has reached equilibrium with the excess solid, providing a true measure of saturation.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (a visible amount of undissolved solid should remain at the end).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solids.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method (see below).
-
Quantification: Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) method to determine the precise concentration.
Analytical Quantification by HPLC
A robust HPLC method is essential for accurate concentration measurement.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm, to be confirmed by UV scan).
-
Calibration: Prepare a series of standards of known concentrations to create a calibration curve. The concentration of the test sample is determined by comparing its peak area to this curve.
Caption: Workflow for Equilibrium Solubility Determination.
Part II: A Framework for Assessing Chemical Stability
Stability testing provides critical evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, light, and pH.[3] The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[4][5]
Forced Degradation (Stress Testing)
The purpose of forced degradation is to intentionally degrade the sample to identify likely degradation products and establish a "stability-indicating" analytical method.[6] This involves exposing the compound in solution (typically in a 50:50 acetonitrile:water mix) to harsh conditions.
Experimental Protocols:
-
Acidic Hydrolysis:
-
Prepare a solution of the compound (~1 mg/mL).
-
Add an equal volume of 1.0 M hydrochloric acid (HCl).
-
Heat at 60-80 °C for several hours.
-
Periodically withdraw samples, neutralize, and analyze by HPLC. Causality: The acidic conditions are designed to catalyze the hydrolysis of the methyl ester, a primary anticipated degradation pathway.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound (~1 mg/mL).
-
Add an equal volume of 1.0 M sodium hydroxide (NaOH).
-
Maintain at room temperature, as base-catalyzed hydrolysis is often rapid.
-
Withdraw samples at short intervals (e.g., 0, 15, 30, 60 min), neutralize, and analyze by HPLC. Causality: Saponification (base-catalyzed ester hydrolysis) is expected to be a major degradation route, likely yielding the corresponding carboxylate salt.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound (~1 mg/mL).
-
Add an equal volume of 3-6% hydrogen peroxide (H₂O₂).
-
Maintain at room temperature for 24 hours.
-
Analyze by HPLC. Causality: This tests the molecule's resilience to oxidation. While the pyridine ring is somewhat electron-deficient, this test reveals any unexpected oxidative liabilities.
-
-
Photostability:
-
Expose both the solid compound and a solution to controlled light conditions as specified in ICH guideline Q1B.[5]
-
Use a light source that provides both UV and visible output.
-
Analyze samples at appropriate time points and compare against a dark control. Causality: This protocol is a regulatory standard to ensure that light exposure during manufacturing, storage, or use does not cause significant degradation.[6]
-
Developing a Stability-Indicating Method
The HPLC method used for stability analysis must be able to separate the intact parent compound from all process impurities and degradation products.
-
Method Validation: During forced degradation, the HPLC chromatograms are monitored. The appearance of new peaks alongside a decrease in the parent peak indicates degradation.
-
Peak Purity: A photodiode array (PDA) detector is used to assess peak purity. It confirms that the main compound peak is not co-eluting with any degradants.
Caption: Workflow for Forced Degradation Stability Study.
Summary and Recommendations
This guide outlines a robust, scientifically-grounded approach to characterizing the solubility and stability of this compound.
Expected Outcomes & Expert Recommendations:
-
Solubility: The compound is anticipated to have high solubility (>50 mg/mL) in polar aprotic solvents like DMSO, DMF, Acetone, and DCM, and moderate solubility in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like heptane will likely be low.
-
Recommendation: For synthetic work, DCM or THF are excellent starting points. For creating high-concentration stock solutions for screening, DMSO is the solvent of choice.
-
-
Stability: The primary liability is the methyl ester. Significant degradation is expected under basic conditions, followed by acidic conditions with heat. The compound is predicted to be relatively stable to oxidation and photolysis.
-
Recommendation: Store the compound in solid form in a cool, dark, and dry place. For solutions, use aprotic solvents and prepare them fresh. Avoid prolonged storage in protic solvents, especially if trace acids or bases are present. Long-term stability studies should be conducted at recommended ICH conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for a definitive shelf-life determination.[7]
-
By systematically applying these protocols, researchers can generate the critical data needed to make informed decisions, accelerating the path from discovery to application.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Executive Summary: Clarifying the Identity of CAS 1130344-76-1
An In-Depth Technical Guide to CAS Number 1130344-76-1
Core Topic: Properties and Availability of the Chemical Compound Associated with CAS Number 1130344-76-1
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The purpose of this document is to provide a technical overview based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for safety and handling decisions without consulting a verified SDS from a qualified supplier. All laboratory work should be conducted by trained professionals in an appropriate setting with all necessary safety precautions.
A comprehensive review of chemical databases and supplier inventories reveals that CAS number 1130344-76-1 is definitively assigned to the compound Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate .[1][2][3][4] Initial searches may produce conflicting data, sometimes incorrectly associating this CAS number with fluorinated benzylamine derivatives. This guide will focus primarily on the correct compound while also addressing the common points of confusion to provide a thorough resource for researchers.
The primary subject of this guide, this compound, is a halogenated pyridine derivative. Such structures are of significant interest in medicinal chemistry and agrochemical research as versatile scaffolds for synthesizing more complex molecules. Following the detailed analysis of this compound, a supplementary section will clarify the properties of a frequently mis-associated compound, (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 643088-07-7), which is a key building block in pharmaceutical synthesis.
Part 1: this compound
Core Properties and Structure
This compound is a substituted methyl nicotinate, which is an ester derivative of nicotinic acid (Vitamin B3). The presence of two chlorine atoms, a trifluoromethyl group, and a methyl ester functional group makes it a highly functionalized and reactive building block for organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1130344-76-1 | [2][4] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 274.03 g/mol | [2][4] |
| MDL Number | MFCD12025929 | [2][4] |
| Appearance | Not specified in available literature | - |
| Hazard Classification | Irritant | [2] |
Synthesis and Reactivity
The reactivity of this molecule is governed by its functional groups:
-
Chloro Substituents: The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols), making it a valuable intermediate for creating diverse molecular libraries.
-
Trifluoromethyl Group: The electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the pyridine ring, making the chloro positions more reactive towards nucleophiles. It also increases the lipophilicity and metabolic stability of derivative compounds.
-
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistries.
Potential Applications in Research and Development
Substituted nicotinates are foundational in the development of new therapeutic agents and agrochemicals. The specific combination of functional groups in this compound makes it a prime candidate for:
-
Scaffold Synthesis: Acting as a starting material for more complex heterocyclic compounds.
-
Fragment-Based Drug Discovery: Use as a fragment for screening against biological targets.
-
Agrochemical Development: The trifluoromethylpyridine motif is common in modern pesticides and herbicides due to its enhanced efficacy and stability.
Commercial Availability
This compound is available from several specialized chemical suppliers catering to the research and development market. Availability is typically for research quantities (grams to kilograms).
Known Suppliers Include:
Researchers should contact these vendors directly to inquire about current stock, purity, pricing, and to obtain a formal Safety Data Sheet (SDS).
Part 2: Addressing Data Ambiguity - The Benzylamine Derivatives
Our investigation revealed that searches for CAS 1130344-76-1 can be confounded with fluorinated benzylamine derivatives. The most prominent of these is (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride , which has the correct CAS number 643088-07-7 .[7][8][9][10] This compound is of high importance to the pharmaceutical industry, particularly as a key intermediate in the synthesis of Elagolix.[11][12]
Core Properties of (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine HCl
This compound is a benzylamine salt, valued as a building block in complex organic synthesis.[13] Its fluorinated structure enhances biological activity, stability, and lipophilicity in target molecules.[13]
Table 2: Physicochemical Properties of (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine HCl
| Property | Value | Source(s) |
| CAS Number | 643088-07-7 | [8][9] |
| IUPAC Name | [2-fluoro-6-(trifluoromethyl)phenyl]methanamine;hydrochloride | [8] |
| Molecular Formula | C₈H₈ClF₄N | [8] |
| Molecular Weight | 229.60 g/mol | [8] |
| Appearance | Solid | [14] |
| Storage | Inert atmosphere, Room Temperature | [7][15] |
Synthesis and Application in Drug Development
This benzylamine derivative is a critical intermediate for the synthesis of Elagolix, an orally administered GnRH (gonadotropin-releasing hormone) receptor antagonist used for the management of endometriosis.[12][16]
A common synthetic route involves the reduction of the corresponding oxime or nitrile. For instance, a patented method describes the reduction of 2-fluoro-6-(trifluoromethyl)benzaldehyde oxime using zinc powder in an acidic medium to produce the free base, 2-fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0), which is then converted to its hydrochloride salt.[11]
The general workflow for its use in Elagolix synthesis can be visualized as follows:
This diagram illustrates the role of the benzylamine hydrochloride as a key reagent that is introduced onto a core heterocyclic scaffold during the multi-step synthesis of the final active pharmaceutical ingredient (API).[17]
Analytical Characterization
The characterization of fluorinated organic compounds like this benzylamine derivative relies on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity. ¹⁹F NMR is particularly powerful for verifying the integrity of the trifluoromethyl group and the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities.
For organofluorine compounds specifically, sample preparation for elemental analysis (Fluorine content) may require specialized methods like combustion (e.g., oxygen flask) or reductive cleavage to convert covalently bound fluorine into detectable fluoride ions.[18]
Conclusion
This guide provides a detailed technical overview of This compound (CAS 1130344-76-1) , a valuable building block for chemical synthesis. It also clarifies its distinct identity from the pharmaceutically important intermediate, (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 643088-07-7) , with which it is sometimes confused in online databases. By presenting the properties, synthesis context, and commercial availability of both compounds, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the landscape of complex fluorinated intermediates.
References
- 1. CAS Number List_1_Page1632_Chemicalbook [chemicalbook.com]
- 2. 1130344-76-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 196708-48-2|Methyl 2-chloro-4-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]
- 4. methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | 1130344-76-1 [sigmaaldrich.com]
- 5. 1805082-64-7|2-Chloro-4-(difluoromethyl)-6-(trifluoromethyl)nicotinic acid|BLD Pharm [bldpharm.com]
- 6. 1806940-09-9|2-Chloro-4-(difluoromethyl)-6-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride | C8H8ClF4N | CID 53407615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pschemicals.com [pschemicals.com]
- 10. 2-FLUORO-6-TRIFLUOROMETHYL-BENZYLAMINE HYDROCHLORIDE | 643088-07-7 [chemicalbook.com]
- 11. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | 239087-06-0 [chemicalbook.com]
- 12. scispace.com [scispace.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-FLUORO-6-TRIFLUOROMETHYL-BENZYLAMINE HYDROCHLORIDE CAS#: 643088-07-7 [amp.chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. elagolix synthesis - chemicalbook [chemicalbook.com]
- 17. WO2021054896A1 - Process for preparing elagolix sodium and intermediates thereof - Google Patents [patents.google.com]
- 18. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Efficient Saponification of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Introduction
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its precursor, Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, requires an efficient and selective hydrolysis protocol to yield the desired carboxylic acid. This application note provides a detailed, field-proven protocol for the saponification of this highly functionalized pyridine derivative. We will delve into the mechanistic considerations, potential challenges, and a step-by-step guide to ensure a high-yield and pure product. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Mechanistic Insights and Strategic Considerations
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[1][2] For the subject compound, a base-catalyzed hydrolysis, also known as saponification, is generally preferred. This is because the reaction is essentially irreversible, as the carboxylate salt formed is deprotonated under basic conditions, which drives the equilibrium towards the products.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. A final acidification step is required to obtain the desired carboxylic acid.
A critical consideration for this specific substrate is the presence of two chloro substituents on the pyridine ring. While generally stable, these halogens can be susceptible to nucleophilic substitution or reduction under harsh reaction conditions. Therefore, the choice of base, solvent, and temperature is crucial to ensure selective hydrolysis of the methyl ester without affecting the chloro groups.
Experimental Protocol
This protocol is based on established methods for the hydrolysis of similar substituted nicotinic acid derivatives.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., BLDpharm[3] |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Major Supplier |
| Ethanol (EtOH) | Anhydrous, 200 proof | Major Supplier |
| Deionized Water (H₂O) | High Purity | In-house |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Major Supplier |
| Dichloromethane (DCM) | ACS Reagent Grade | Major Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Major Supplier |
Step-by-Step Hydrolysis Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (approximately 36.5 mmol) of this compound in 100 mL of ethanol.
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide by carefully dissolving 8.0 g (200 mmol) of NaOH in 100 mL of deionized water. Caution: This process is exothermic.
-
-
Saponification:
-
With vigorous stirring, add the 2 M NaOH solution to the ethanolic solution of the ester at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add 50 mL of deionized water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to approximately 2-3. This will precipitate the carboxylic acid.
-
Collect the white solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
-
Purification and Drying:
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as an ethanol/water mixture.
-
Dry the purified 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in a vacuum oven at 50-60 °C to a constant weight.
-
Visualizing the Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of Flonicamid Intermediate: Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Abstract
This comprehensive guide details a robust and scalable synthetic methodology for the preparation of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, a pivotal intermediate in the production of the aphicide, flonicamid. The protocol herein is designed for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, providing an in-depth understanding of the reaction mechanisms, procedural intricacies, and safety considerations for large-scale synthesis. This document emphasizes scientific integrity, offering a self-validating system of protocols grounded in authoritative references.
Introduction: The Significance of this compound in Flonicamid Synthesis
Flonicamid is a selective insecticide that is highly effective against a wide range of sucking insects, particularly aphids.[1] Its unique mode of action, which involves the disruption of insect feeding behavior, makes it a valuable tool in integrated pest management (IPM) programs and for managing insecticide resistance.[1][2] The synthesis of flonicamid relies on the availability of high-purity intermediates, among which this compound plays a crucial role. This intermediate provides the core trifluoromethylated pyridine structure essential for the biological activity of the final product.[3]
The large-scale synthesis of this intermediate presents several challenges, including the need for cost-effective starting materials, high-yielding and regioselective reactions, and environmentally conscious procedures. This application note addresses these challenges by presenting a multi-step synthetic route that is both efficient and scalable.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is accomplished through a four-step process, commencing with commercially available starting materials. The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic scheme for this compound.
The synthesis begins with a cyclization reaction to form the pyridine ring, followed by chlorination to introduce the reactive chloro groups. Subsequent hydrolysis of the nitrile group yields the carboxylic acid, which is then esterified to the final product. Each step has been optimized for large-scale production, ensuring high yields and purity.
Detailed Experimental Protocols
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[4] Specific hazards are associated with the use of phosphorus oxychloride, which is highly corrosive and reacts violently with water.
Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine
This step involves the condensation and cyclization of ethyl trifluoroacetoacetate and cyanoacetamide in the presence of a base.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl trifluoroacetoacetate | 184.11 | 1.84 kg | 10.0 |
| Cyanoacetamide | 84.08 | 0.84 kg | 10.0 |
| N-methylmorpholine | 101.15 | 1.21 kg | 12.0 |
| Ethanol | 46.07 | 10 L | - |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (10 L), ethyl trifluoroacetoacetate (1.84 kg), and cyanoacetamide (0.84 kg).
-
Stir the mixture at room temperature to form a homogeneous solution.
-
Slowly add N-methylmorpholine (1.21 kg) to the reaction mixture. An exothermic reaction will be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Filter the solid product and wash with cold ethanol (2 x 1 L).
-
Dry the product under vacuum at 60 °C to a constant weight.
Expected Yield: 1.9 - 2.0 kg (87-92%) of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine as a white to off-white solid.
Step 2: Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine
The dihydroxy pyridine derivative is chlorinated using phosphorus oxychloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine | 218.11 | 1.09 kg | 5.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.30 kg (1.4 L) | 15.0 |
Procedure:
-
In a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber), and dropping funnel, charge phosphorus oxychloride (2.30 kg).
-
Slowly add 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (1.09 kg) in portions to the stirred phosphorus oxychloride. The addition is exothermic and should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 18 hours.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice (10 kg) with vigorous stirring in a separate, larger reactor. This step is highly exothermic and will generate HCl gas, which should be scrubbed.
-
The product will precipitate as a solid. Filter the solid and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Expected Yield: 1.15 - 1.22 kg (90-95%) of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine as a pale yellow solid.
Step 3: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid
The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine | 254.99 | 1.02 kg | 4.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.48 kg | 12.0 |
| Water | 18.02 | 4 L | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
To a 10 L reactor, add water (4 L) and sodium hydroxide (0.48 kg) and stir until dissolved.
-
Add 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine (1.02 kg) to the sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 6 hours.[6]
-
Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 2-3. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Expected Yield: 1.0 - 1.05 kg (91-96%) of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid as a white solid.
Step 4: Synthesis of this compound
The final step is the esterification of the nicotinic acid derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid | 260.00 | 1.04 kg | 4.0 |
| Methanol | 32.04 | 5 L | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 100 mL | - |
Procedure:
-
In a 10 L reactor, suspend 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.04 kg) in methanol (5 L).
-
Carefully add concentrated sulfuric acid (100 mL) to the suspension.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 8 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice water (10 L).
-
Extract the aqueous layer with dichloromethane (3 x 2 L).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 1 L) followed by brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Expected Yield: 1.0 - 1.08 kg (91-98%) of this compound as a white to off-white solid.
Data Summary and Characterization
| Step | Product | Expected Yield (%) | Physical Appearance |
| 1 | 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine | 87-92 | White to off-white solid |
| 2 | 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine | 90-95 | Pale yellow solid |
| 3 | 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid | 91-96 | White solid |
| 4 | This compound | 91-98 | White to off-white solid |
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthetic route and detailed protocols provided in this application note offer a reliable and scalable method for the production of this compound. By following these procedures, researchers and production chemists can efficiently synthesize this key flonicamid intermediate in high yield and purity, contributing to the sustainable manufacturing of this important insecticide.
References
- 1. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 2. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)NICOTINAMIDE | CAS: 158063-67-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Application Note: Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a Versatile Scaffold for Novel Anti-Infective Agents
Abstract
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents with unique mechanisms of action.[1] Highly functionalized heterocyclic compounds are critical starting points for medicinal chemistry campaigns. Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is a pyridine-based building block poised for significant utility in this field. Its distinct electronic and steric properties, arising from two reactive chlorine atoms and a strongly electron-withdrawing trifluoromethyl group, make it an ideal scaffold for constructing diverse molecular libraries. This guide provides an in-depth analysis of the compound's reactivity and offers detailed protocols for its strategic modification via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to generate novel compounds with potential anti-infective activity.
Physicochemical Properties and Reactivity Profile
This compound (C₈H₄Cl₂F₃NO₂) is a crystalline solid at room temperature.[2][3] The key to its synthetic utility lies in the electronic properties of the substituted pyridine ring. The trifluoromethyl (CF₃) group at the C4 position is a powerful electron-withdrawing group, which significantly influences the molecule's reactivity.[4][5] This effect, combined with the inductive effects of the two chlorine atoms and the nitrogen atom in the pyridine ring, renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.
Key Features Dictating Reactivity:
-
Electron-Deficient Ring: The CF₃ group deactivates the entire aromatic ring, facilitating nucleophilic aromatic substitution (SₙAr) reactions.[5]
-
Leaving Groups: The chlorine atoms at the C2 and C6 positions are excellent leaving groups for SₙAr reactions.[6]
-
Steric Hindrance: The methyl nicotinate group at C3 provides some steric hindrance, which can be exploited to achieve regioselective substitution at the C6 position over the C2 position under certain conditions.
-
Orthogonal Reactivity: The chloro-substituents are amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester at C3 can be hydrolyzed or converted to an amide, providing three distinct points for molecular diversification.
Diagram 1: Reactivity Map A diagram illustrating the key reactive sites on the this compound molecule.
Caption: Reactivity map of this compound.
Strategic Application in Anti-Infective Synthesis
The synthesis of novel anti-infective agents from this scaffold typically follows a multi-step pathway designed to build molecular complexity and introduce pharmacologically relevant functional groups. A common strategy involves sequential substitution of the two chlorine atoms, followed by modification of the ester group. This approach allows for the creation of a large, diverse library of compounds from a single, versatile starting material.
General Synthetic Workflow:
-
First Substitution (C6): A selective nucleophilic aromatic substitution (SₙAr) reaction is performed to replace the more reactive C6 chlorine with a desired nucleophile (e.g., an amine, thiol, or alcohol).
-
Second Substitution (C2): The remaining chlorine at the C2 position is replaced, often using a different class of reaction, such as a palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling, to introduce an aryl, heteroaryl, or different amine substituent.
-
Backbone Modification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. Trifluoromethyl-containing nicotinic acids and their derivatives are valuable intermediates in pharmaceutical and agrochemical research.[7][8]
Diagram 2: General Synthetic Workflow This diagram outlines the strategic sequence for diversifying the core scaffold.
Caption: Strategic workflow for synthesizing anti-infective candidates.
Detailed Synthetic Protocols
The following protocols are generalized methodologies based on established chemical principles for similar heterocyclic systems.[9][10] Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Selective Monosubstitution via Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes the selective replacement of the C6 chlorine with an amine nucleophile. The C6 position is generally more reactive than the C2 position due to reduced steric hindrance from the C3 ester group.
Objective: To synthesize Methyl 2-chloro-6-(substituted-amino)-4-(trifluoromethyl)nicotinate.
| Parameter | Value / Description | Rationale / Notes |
| Reactants | 1. This compound (1.0 equiv.)2. Amine Nucleophile (R-NH₂) (1.1-1.2 equiv.)3. Base (e.g., DIPEA, K₂CO₃) (2.0-3.0 equiv.) | An excess of the amine and base ensures complete consumption of the starting material. DIPEA is a non-nucleophilic organic base suitable for soluble reactions. |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO, NMP) | These solvents effectively solvate the reactants and facilitate the SₙAr mechanism. |
| Temperature | 25 °C to 80 °C | The reaction is often run at room temperature but may require gentle heating to proceed at a reasonable rate, depending on the nucleophilicity of the amine. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS until the starting material is consumed. |
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction at the determined temperature, monitoring its progress periodically.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol details the functionalization of the remaining C2 chlorine on the monosubstituted intermediate via a Suzuki-Miyaura cross-coupling reaction.[11]
Objective: To synthesize Methyl 6-(substituted-amino)-2-(aryl/heteroaryl)-4-(trifluoromethyl)nicotinate.
| Parameter | Value / Description | Rationale / Notes |
| Reactants | 1. C6-substituted intermediate (1.0 equiv.)2. Boronic Acid/Ester (R-B(OH)₂) (1.2-1.5 equiv.)3. Base (e.g., Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.) | A slight excess of the boronic acid drives the reaction to completion. Cesium carbonate is a strong, effective base for Suzuki couplings.[10] |
| Catalyst System | Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)or Pd₂(dba)₃ (1-2 mol%) with a ligand (e.g., SPhos, XPhos, 2-4 mol%) | The choice of catalyst and ligand is crucial and may require screening for optimal results with electron-deficient substrates.[12] |
| Solvent | Degassed mixture (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) | Solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 °C to 110 °C | Higher temperatures are typically required to facilitate the catalytic cycle, particularly the oxidative addition step. |
| Reaction Time | 6 - 24 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Procedure:
-
In an oven-dried flask, combine the C6-substituted intermediate, the boronic acid, and the base.
-
Add the palladium catalyst and ligand (if using a pre-catalyst system).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the mixture to the target temperature with vigorous stirring.
-
Upon completion (as determined by LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product using column chromatography.
Safety and Handling
Proper safety precautions are essential when working with halogenated and trifluoromethylated compounds.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle this compound and its derivatives in a well-ventilated chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[13]
-
First Aid:
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-infective agents. The strategic and sequential functionalization of its reactive sites through robust chemical transformations like SₙAr and Suzuki coupling allows for the rapid generation of diverse compound libraries. The incorporation of the trifluoromethylpyridine core is a well-established strategy in medicinal chemistry for enhancing metabolic stability and binding affinity.[5][17] Further exploration of this scaffold, employing a wider range of nucleophiles and coupling partners, holds significant promise for the discovery of next-generation therapies to combat infectious diseases.
References
- 1. Anti-Infective Agents [journals.eco-vector.com]
- 2. 1130344-76-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. aaronchem.com [aaronchem.com]
- 15. echemi.com [echemi.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. researchgate.net [researchgate.net]
Strategic Nucleophilic Aromatic Substitution (SNAr) on Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: A Protocol for Core Scaffolding
An Application Note for Drug Development Professionals
Abstract
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is a highly versatile pyridine-based building block, pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. Its utility stems from a pyridine ring that is exceptionally activated for Nucleophilic Aromatic Substitution (SNAr). The strategic placement of two chlorine leaving groups and a potent electron-withdrawing trifluoromethyl group makes this substrate an ideal candidate for sequential and regioselective functionalization. This application note provides a comprehensive guide to the SNAr mechanism on this substrate, a detailed experimental protocol for its reaction with amine-based nucleophiles, and critical insights into the causality behind procedural choices.
Introduction: The Strategic Value of an Activated Pyridine Core
The pyridine scaffold is a cornerstone of modern drug discovery. The specific substrate, this compound, presents a unique combination of reactive sites. The inherent electron deficiency of the pyridine nitrogen, coupled with the powerful inductive effect of the C4-trifluoromethyl group, significantly lowers the electron density of the aromatic ring.[1] This electronic profile makes the ring highly susceptible to attack by nucleophiles, a characteristic essential for building molecular complexity.[1][2]
The two chlorine atoms at the C2 and C6 positions are excellent leaving groups, poised for displacement. Their location ortho and para to the activating ring nitrogen and C4-trifluoromethyl group creates a "push-pull" electronic environment that stabilizes the key intermediate in an SNAr reaction, facilitating a high-yield transformation.[3][4] Understanding and controlling the substitution at these positions allows for the precise and predictable construction of novel molecular entities.
Reaction Mechanism and Regioselectivity
The Nucleophilic Aromatic Substitution (SNAr) on this substrate proceeds via a well-established two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This step is typically the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount and is greatly enhanced by the electron-withdrawing groups that delocalize the negative charge.
-
Elimination (Rearomatization): The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is generally fast.
Due to the symmetrical nature of the activation relative to the C2 and C6 positions, initial monosubstitution can occur at either site. Controlling the stoichiometry of the nucleophile is therefore critical to achieving selective monosubstitution versus disubstitution. In many cases, the introduction of the first nucleophile can electronically deactivate the ring, making the second substitution require more forcing conditions.[5]
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Application: Protocol for Monosubstitution with an Amine
This protocol details a general procedure for the selective monosubstitution of this compound with a primary amine nucleophile.
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (oven-dried) |
| Butylamine (or other primary amine) | Magnetic stirrer and stir bar |
| Triethylamine (Et₃N) or DIPEA (non-nucleophilic base) | Condenser |
| Anhydrous Dimethylformamide (DMF) | Inert atmosphere setup (Nitrogen or Argon) |
| Ethyl acetate (EtOAc) | Heating mantle with temperature control |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Thin Layer Chromatography (TLC) plates (silica) |
| Brine (saturated aqueous NaCl) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Column chromatography setup |
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a chemical fume hood.
-
Amines (e.g., Butylamine): Flammable, corrosive, and toxic. Work in a well-ventilated fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.74 g, 10.0 mmol).
-
Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent side reactions with atmospheric moisture.
-
Add anhydrous DMF (e.g., 40 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Reagent Addition:
-
In a separate vial, prepare a solution of the primary amine (e.g., butylamine, 1.0 eq, 0.73 g, 10.0 mmol) and a non-nucleophilic base like triethylamine (1.2 eq, 1.21 g, 12.0 mmol). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Add the amine/base solution dropwise to the stirring solution of the starting material at room temperature over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). A new, more polar spot corresponding to the product should appear, while the starting material spot diminishes. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or 1M HCl (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to remove any remaining acidic byproducts, and then with brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will likely be a viscous oil or solid. Purify the material using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is recommended to isolate the desired monosubstituted product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for SNAr.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Reagents are wet (non-anhydrous conditions). | 1. Increase reaction temperature incrementally (e.g., to 100 °C). 2. Use a stronger base or switch to a more polar aprotic solvent like DMSO. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Insufficient base to neutralize HCl. | 1. Extend reaction time. 2. Be meticulous during extraction and chromatography; ensure correct fractions are collected. 3. Increase the equivalents of base to 1.5-2.0 eq. |
| Formation of Disubstituted Product | 1. Equivalents of nucleophile are too high. 2. Reaction temperature is too high or time is too long. | 1. Use exactly 1.0 eq or slightly less (0.95 eq) of the nucleophile. 2. Lower the reaction temperature and monitor carefully to stop the reaction after the starting material is consumed. |
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Application of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in the Synthesis of Biologically Active Trifluoromethyl-Containing Heterocycles
Introduction: The Significance of Trifluoromethylated Heterocycles and the Role of a Key Building Block
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, leading to improved efficacy, bioavailability, and stability. Among the diverse array of fluorine-containing building blocks, Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (CAS No. 1130344-76-1) has emerged as a highly versatile and powerful synthon for the construction of complex, trifluoromethyl-containing heterocyclic systems.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its inherent reactivity, provide detailed, field-proven protocols for its conversion into high-value heterocyclic frameworks, and explain the mechanistic rationale behind the experimental designs.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the electronic interplay of its substituents on the pyridine ring. The trifluoromethyl group at the C4 position and the nitrogen atom in the ring act as strong electron-withdrawing groups, which significantly activates the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr). The two chlorine atoms serve as excellent leaving groups, allowing for sequential and often regioselective displacement by a variety of nucleophiles.
Key Features Influencing Reactivity:
-
Electrophilicity: The pyridine ring is electron-deficient, facilitating attack by nucleophiles. This is a common feature of halogenated pyridines, making them amenable to SNAr reactions.
-
Regioselectivity: While both the C2 and C6 positions are activated, subtle electronic and steric differences can allow for selective substitution. Often, the C6 position is slightly more reactive towards nucleophilic attack. However, reaction conditions and the nature of the nucleophile can be tuned to favor substitution at a specific position.
-
Sequential Functionalization: The presence of two chloro-substituents allows for a stepwise reaction strategy. A first SNAr reaction can be followed by a second, different nucleophilic substitution or a metal-catalyzed cross-coupling reaction at the remaining chloro-position. This enables the synthesis of highly decorated and diverse heterocyclic libraries from a single starting material.
Application in the Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors
One of the most powerful applications of this compound is in the synthesis of fused heterocyclic systems with significant biological activity. Substituted pyrido[2,3-d]pyrimidin-7-ones are a class of compounds that have shown potent activity as kinase inhibitors, which are crucial targets in oncology and inflammation research.
The following protocol, adapted from established synthetic routes, demonstrates the conversion of this compound into a key intermediate for these valuable therapeutic agents.
Workflow for Pyrido[2,3-d]pyrimidin-7-one Synthesis
Below is a diagram illustrating the overall synthetic workflow from the starting material to the fused heterocyclic product.
Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidin-7-one synthesis.
Detailed Experimental Protocol: Synthesis of Methyl 2-((3-aminophenyl)amino)-6-chloro-4-(trifluoromethyl)nicotinate
This protocol details the first key step: the regioselective nucleophilic aromatic substitution of one chlorine atom with an aniline derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
3-aminoaniline derivative (e.g., Benzene-1,3-diamine) (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
2-Pentanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the substituted 3-aminoaniline (1.1 eq), p-Toluenesulfonic acid monohydrate (0.2 eq), and 2-pentanol. The solvent volume should be sufficient to create a stirrable slurry (typically 5-10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a suitable anti-solvent, such as heptane, to precipitate the product.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with the anti-solvent to remove residual impurities.
-
-
Purification: The crude
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate"
Technical Support Center: Synthesis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, helping you optimize reaction conditions, maximize yields, and ensure the purity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. The most common and economically viable route begins with the construction of the trifluoromethyl-substituted pyridine ring, followed by chlorination and final esterification. Each step presents unique challenges that can impact the overall efficiency of the synthesis.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis for achieving a high overall yield?
A1: While every step is important, the chlorination of the 2,6-dihydroxy intermediate (Stage 2) is often the most challenging and critical. This step involves the hazardous reagent phosphorus oxychloride (POCl₃) and is prone to incomplete reactions or the formation of intractable byproducts if not performed under strictly controlled anhydrous conditions.[1] Successful execution of this stage is paramount for providing high-quality material for the subsequent hydrolysis and esterification steps.
Q2: Are there alternative starting materials for this synthesis?
A2: Yes, various synthetic routes to the core 4-(trifluoromethyl)nicotinic acid structure have been reported in patent literature. One alternative involves starting with trifluoroacetyl chloride and vinyl ethyl ether, followed by a series of reactions to build the pyridine ring.[1][2] However, the route starting from ethyl 4,4,4-trifluoroacetoacetate is often preferred due to the relative availability and lower cost of the initial raw materials.[1][2]
Q3: What are the primary safety concerns I should be aware of?
A3: The primary hazards are associated with the reagents used:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. The quenching of residual POCl₃ is highly exothermic and must be done slowly and with extreme caution, typically by adding the reaction mixture to ice.
-
Concentrated Acids (H₂SO₄) and Bases (NaOH): These are corrosive and can cause severe burns. Always handle with appropriate PPE.
-
Pressurized Reactions: Some alternative routes or related syntheses may involve hydrogenation steps at elevated pressure, which requires specialized equipment and safety protocols.[1]
Troubleshooting Guide by Synthetic Stage
Stage 1: Cyclization to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Q: My cyclization reaction is resulting in a low yield. What are the common causes?
A: Low yields in this initial ring-forming reaction typically stem from three areas:
-
Base Stoichiometry and Choice: The reaction, a base-catalyzed condensation, is sensitive to the amount and type of base. A patent for a similar synthesis specifies using potassium hydroxide as a catalyst.[1] Ensure the base is fresh and accurately measured. Using too little may result in an incomplete reaction, while a vast excess can promote side reactions.
-
Purity of Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate can be prone to hydrolysis. Ensure both it and the cyanoacetamide are of high purity and are stored under dry conditions.
-
Reaction Temperature: Like many condensation reactions, temperature control is key. Running the reaction too cool may slow the rate significantly, while excessive heat can lead to the degradation of reactants and products. Follow the temperature profile specified in your protocol closely.
Stage 2: Chlorination of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Q: I'm observing incomplete conversion to the dichloro product, with starting material remaining. How can I fix this?
A: This is a common issue. The conversion of the dihydroxy (or its tautomeric pyridone form) to the dichloro species requires forcing conditions.
-
Reagent Excess: Use a significant excess of POCl₃. It often serves as both the chlorinating agent and the solvent for the reaction.
-
Temperature and Time: These reactions typically require heating at reflux for several hours.[1] If you see incomplete conversion, consider extending the reflux time. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
-
Catalysts: In some chlorinations of heterocyclic compounds, a catalytic amount of a tertiary amine (like N,N-diethylaniline) or DMF can accelerate the reaction.[3] However, verify compatibility with your specific substrate before implementation.
Q: The work-up of my POCl₃ reaction is difficult and results in a low isolated yield of the chlorinated intermediate.
A: The work-up is notoriously challenging due to the high reactivity of POCl₃ with water.
-
Controlled Quenching: The most critical step is the destruction of excess POCl₃. The reaction mixture should be cooled and added very slowly in a dropwise manner to a vigorously stirred slurry of ice or ice-water. This process is highly exothermic and releases HCl gas, so it must be done in an efficient fume hood.
-
pH Adjustment & Extraction: After quenching, the product may precipitate from the acidic aqueous solution. If it remains dissolved, carefully neutralize the solution with a base (e.g., solid NaHCO₃ or a cold NaOH solution) to a neutral or slightly basic pH to precipitate the product or prepare for extraction. Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Emulsion Formation: The work-up can sometimes lead to emulsions during extraction. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Caption: Decision-making workflow for troubleshooting the chlorination stage.
Stage 3: Hydrolysis of Nitrile to Carboxylic Acid
Q: My nitrile hydrolysis is slow or stalls before completion.
A: Hydrolysis of an electron-deficient aromatic nitrile like this one can be sluggish.
-
Harsh Conditions Required: This step often requires refluxing in a strong base like NaOH solution for an extended period (e.g., 6+ hours) to drive the reaction to completion.[1]
-
Solubility: Phase-transfer catalysts (PTC) can sometimes be employed if solubility between the organic substrate and aqueous base is an issue, although heating with a co-solvent like ethanol is also common.[1]
-
Monitoring: Monitor the reaction by TLC or HPLC. The carboxylic acid product should have a different retention factor than the starting nitrile. The disappearance of the starting material spot is the best indicator of completion.
Stage 4: Esterification to the Final Product
Q: The final esterification step gives me a low yield, and I recover a lot of my starting carboxylic acid.
A: This is characteristic of the equilibrium in a Fischer esterification reaction.[4]
-
Drive the Equilibrium: To maximize the yield, you must shift the equilibrium to the product side. This can be achieved in two ways:
-
Use a Large Excess of Alcohol: Use methanol as the solvent to ensure it is present in a very large molar excess.
-
Remove Water: As water is a product of the reaction, its removal will drive the reaction forward. This can be done by using a Dean-Stark apparatus if a co-solvent like toluene is used, or more simply by adding a dehydrating agent.
-
-
Sufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required.[4] A typical catalytic loading is 5-10 mol%.
-
Reaction Time: The reaction may require several hours at reflux. A typical procedure for a similar nicotinate synthesis involves refluxing for 6 to 13 hours.[4][5]
Q: How do I effectively purify the final methyl ester product?
A: Purification involves removing the unreacted carboxylic acid, the acid catalyst, and any other minor byproducts.
-
Neutralize: After cooling, dilute the reaction mixture with water and carefully neutralize the acid catalyst with a weak base like aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash: Wash the organic layer with water and then with brine to remove residual salts and water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude product can be further purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).[1][4]
Experimental Protocols & Data
Protocol 1: Chlorination of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 4-8 hours. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, add the reaction mixture dropwise to a vigorously stirred beaker of crushed ice (at least 10x the volume of the POCl₃ used).
-
Isolation: The product may precipitate as a solid, which can be collected by vacuum filtration. If no solid forms, neutralize the aqueous solution with solid sodium bicarbonate and extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
Protocol 2: Fischer Esterification of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid
-
Setup: To a round-bottom flask, add 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and methanol (20-50 eq, serving as solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6-12 hours.
-
Work-up: Cool the reaction to room temperature and remove the bulk of the methanol via rotary evaporation. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution stops.
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Purify further by column chromatography if necessary.
Table 1: Summary of Typical Reaction Parameters
| Stage | Key Reagents | Solvent | Temperature | Typical Time | Key Optimization Point |
| Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, KOH[1] | Ethanol/Water | Reflux | 4-6 h | Purity of starting materials |
| Chlorination | POCl₃ | POCl₃ (neat) | Reflux (~106 °C) | 4-8 h | Anhydrous conditions; slow quench |
| Hydrolysis | NaOH, HCl (for work-up)[1] | Water/Ethanol | Reflux (~100 °C) | 6-10 h | Ensure complete reaction by monitoring |
| Esterification | Methanol, H₂SO₄[4] | Methanol | Reflux (~65 °C) | 6-13 h[4] | Use large excess of methanol |
References
- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
Common side products in the synthesis of 4-(trifluoromethyl)nicotinic acid from "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate"
Technical Support Center: Synthesis of 4-(Trifluoromethyl)nicotinic acid
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)nicotinic acid from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of this reaction, minimize side product formation, and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, which typically involves a palladium-catalyzed catalytic hydrogenation to remove the chloro groups, followed by hydrolysis of the methyl ester.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of starting material, this compound, remaining after the expected reaction time.
Possible Causes:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be poisoned or deactivated.[1][2] Catalyst poisoning can occur from various sources, including sulfur or halide impurities in reagents or solvents. The catalyst may also be pyrophoric and lose activity if improperly handled in the air.[1]
-
Insufficient Hydrogen: The hydrogen supply may be inadequate. This can be due to leaks in the system, insufficient pressure, or poor mass transfer of hydrogen gas into the reaction solution.
-
Poor Reaction Conditions: The temperature may be too low, or the solvent system may not be optimal for the reaction. While many hydrogenations are run at room temperature, some systems require gentle heating to initiate.[3][4]
Recommended Solutions:
-
Verify Catalyst Quality: Use a fresh batch of Pd/C from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. Ensure the catalyst is stored correctly, often as a water-wet paste, to maintain its activity.[5]
-
Ensure Hydrogen Delivery:
-
Optimize Reaction Conditions:
Problem 2: Presence of Monochloro- Impurities in the Product Mixture
Your analytical data (e.g., LC-MS, GC-MS, or NMR) shows the presence of one or more monochlorinated species, such as Methyl 2-chloro-4-(trifluoromethyl)nicotinate or 2-chloro-4-(trifluoromethyl)nicotinic acid.
Possible Causes:
-
Incomplete Dehalogenation: The reaction was stopped prematurely, or the catalyst activity was insufficient to drive the reaction to completion. The second dehalogenation step is often slower than the first.
-
Catalyst Deactivation: The HCl generated as a byproduct of the first dechlorination can poison the palladium catalyst, slowing or halting further reduction.[7] This is a common issue in catalytic dehalogenation.[8]
Recommended Solutions:
-
Add an Acid Scavenger: Incorporate a stoichiometric amount of a mild base, like sodium acetate or triethylamine, into the reaction mixture from the beginning.[3][4][6] This will neutralize the generated HCl in situ, protecting the catalyst and promoting complete dehalogenation.
-
Increase Reaction Time/Catalyst Loading: If monochloro-species persist, consider extending the reaction time and monitoring by TLC or LC-MS until all chlorinated intermediates are consumed. A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can also be effective.
-
Increase Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from balloon pressure to 50 psi) can enhance the rate of hydrogenation and help drive the reaction to completion.[9][10]
Problem 3: Product Contains Methyl 4-(trifluoromethyl)nicotinate
The final isolated product is contaminated with the fully dechlorinated but unhydrolyzed ester, Methyl 4-(trifluoromethyl)nicotinate.
Possible Causes:
-
Incomplete Hydrolysis: The conditions for the saponification (ester hydrolysis) step were insufficient. This can be due to inadequate temperature, insufficient base (e.g., NaOH, KOH), or too short a reaction time.
-
One-Pot Procedure Incompatibility: In some one-pot procedures, the conditions optimized for catalytic hydrogenation may not be vigorous enough to also effect complete ester hydrolysis.
Recommended Solutions:
-
Ensure Robust Hydrolysis Conditions: After the catalytic hydrogenation is complete (confirmed by analytical monitoring), filter off the Pd/C catalyst. Treat the filtrate containing the methyl ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) and heat to ensure complete hydrolysis.[3][11] A typical condition is heating at 100°C until the reaction is complete.[3][11]
-
Stepwise Procedure: Separate the two steps. First, perform the catalytic dechlorination to produce Methyl 4-(trifluoromethyl)nicotinate. Isolate and purify this intermediate. Then, subject the pure ester to a separate hydrolysis step under optimized conditions.
-
Final Workup: After hydrolysis, the reaction mixture will be basic. Carefully acidify with an acid like HCl to a pH of 2-3 to precipitate the desired carboxylic acid product, which can then be collected by filtration or extracted.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the complete reaction pathway, including the formation of major side products?
The synthesis proceeds via two main transformations: catalytic hydrodechlorination followed by ester hydrolysis. The primary side products arise from the incompleteness of one or both of these steps.
Caption: Reaction pathway from starting material to final product, showing key intermediates and side products.
Q2: Why is Palladium on carbon (Pd/C) the catalyst of choice?
Palladium on carbon is a highly effective and widely used catalyst for hydrogenolysis reactions, which is the mechanism for removing the chlorine atoms from the aromatic ring.[5] The carbon support provides a high surface area for the palladium metal, maximizing its catalytic activity.[5] It is generally robust, reusable (though not always practical on a lab scale), and effective for cleaving carbon-halogen bonds.[12][13]
Q3: Can I use a different catalyst?
While Pd/C is standard, other catalysts like Raney Nickel or Platinum-based catalysts (e.g., PtO₂) can also be used for hydrogenations.[10][14] However, their selectivity can differ. For dehalogenation, palladium catalysts are often preferred due to their high efficiency.[15] Using a different catalyst would require re-optimization of the reaction conditions.
Q4: How critical is temperature control during the hydrogenation?
For this specific transformation, the reaction is typically run at room temperature.[3][4] Overly aggressive heating during catalytic hydrogenation of pyridines can sometimes lead to the reduction of the pyridine ring itself (forming a piperidine), which is an undesired side reaction.[10] Sticking to established temperature protocols is crucial for selectivity.
Q5: My final product is a pale yellow solid. Is this normal?
Yes, the crude product is often described as a pale yellow solid.[3][4] This coloration can be due to minor impurities. The product can be purified further by recrystallization to obtain a white solid if higher purity is required.[11]
Data Summary & Experimental Protocol
Table 1: Common Side Products and Their Origin
| Compound Name | Structure | Molar Mass ( g/mol ) | Origin |
| Starting Material | |||
| This compound | C₉H₄Cl₂F₃NO₂ | 274.04 | Incomplete reaction. |
| Side Products | |||
| Methyl 2-chloro-4-(trifluoromethyl)nicotinate | C₉H₅ClF₃NO₂ | 239.59 | Incomplete dechlorination. |
| Methyl 4-(trifluoromethyl)nicotinate | C₉H₆F₃NO₂ | 205.14 | Dechlorinated, but incomplete hydrolysis.[16][17] |
| 2-Chloro-4-(trifluoromethyl)nicotinic acid | C₈H₃ClF₃NO₂ | 225.56 | Incomplete dechlorination and premature hydrolysis. |
Example Experimental Protocol
This protocol is a synthesis of literature procedures and should be adapted and optimized for your specific laboratory conditions.[3][4]
Step 1: Catalytic Dechlorination
-
To a 100 mL three-necked flask, add this compound (5.0 g, 18.2 mmol).
-
Add sodium acetate trihydrate (5.25 g, 38.6 mmol) and ethanol (20 mL).
-
Stir the mixture to dissolve the solids.
-
Carefully add 10% Palladium on carbon (0.3 g, typically 50% water wet).
-
Seal the flask, and purge the system by evacuating and backfilling with nitrogen gas (3 cycles).
-
Purge the system by evacuating and backfilling with hydrogen gas (2 cycles).
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours, or when hydrogen uptake ceases.
Step 2: Workup and Hydrolysis
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol (3 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
To the resulting solid (crude Methyl 4-(trifluoromethyl)nicotinate), add a solution of sodium hydroxide (e.g., 20 mL of 10% aqueous NaOH).
-
Heat the mixture (e.g., to 80-100°C) with stirring until the hydrolysis is complete (monitor by TLC/LC-MS, typically 2-4 hours).[3][11] The solution should become clear.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A solid precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid. A typical yield is around 90%.[3][4]
References
- 1. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]
- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 15. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate and its Derivatives
Welcome to the technical support center for the purification of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of purifying these specialized compounds.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering explanations and actionable solutions.
Issue 1: Persistent Impurities After Column Chromatography
Question: I'm struggling to remove impurities from my this compound sample using silica gel column chromatography. What could be the issue and how can I resolve it?
Answer: This is a common challenge, often stemming from the acidic nature of silica gel or co-elution with structurally similar impurities.
Causality and Resolution:
-
Compound Instability on Silica: The acidic surface of standard silica gel can lead to the degradation of sensitive compounds. The trifluoromethyl group can enhance the electron-withdrawing nature of the pyridine ring, potentially making the ester linkage susceptible to hydrolysis if residual water is present in the mobile phase.
-
Co-elution of Impurities: Structurally similar impurities, such as isomers or incompletely chlorinated starting materials, may have polarities very close to the target compound, making separation difficult with standard solvent systems.[1]
Troubleshooting Steps:
-
TLC Analysis is Key: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your product and impurities. A typical mobile phase for compounds of this nature is a mixture of hexane and ethyl acetate.[2]
-
Consider an Alternative Stationary Phase: If streaking or degradation is observed on TLC, consider a less acidic stationary phase like alumina (neutral or basic).[3]
-
Employ a Gradient Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. This can improve separation between compounds with similar Rf values.
-
Dry Loading Technique: For compounds that are sparingly soluble in the initial mobile phase, dry loading can significantly enhance resolution.[1] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then loaded onto the column.[1]
Issue 2: Low Recovery of the Desired Product
Question: My yield of this compound is consistently low after purification. What are the potential causes and solutions?
Answer: Low yields can be attributed to several factors, including incomplete reactions, product loss during work-up, or degradation.
Causality and Resolution:
-
Incomplete Reaction: The synthesis of nicotinate derivatives can sometimes be sluggish. Monitoring the reaction progress by TLC is crucial to ensure all starting material is consumed.[2]
-
Product Loss During Aqueous Work-up: Although generally hydrophobic, some product may be lost to the aqueous phase during extractions if the pH is not carefully controlled or if emulsions form.
-
Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by elevated temperatures.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to track the disappearance of the starting material. A complete reaction will show a new spot with a different Rf value corresponding to the product.[2]
-
Optimize Work-up: Use a saturated sodium bicarbonate solution for washes to neutralize any acid, followed by a brine wash to break up emulsions and remove excess water.
-
Mild Purification Conditions: If hydrolysis is suspected, avoid harsh pH conditions during purification. Consider using a buffered mobile phase or a neutral stationary phase like alumina.
Issue 3: Product Degradation During Purification
Question: My purified this compound derivative shows signs of degradation. How can I improve its stability?
Answer: To enhance stability, it is crucial to store the purified compound in a cool, dry, and dark environment.[1]
Causality and Resolution:
-
Hydrolysis: The ester functional group is prone to hydrolysis, particularly in the presence of moisture.[1]
-
Light Sensitivity: Some halogenated and trifluoromethylated aromatic compounds can be sensitive to light.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents used for purification and storage are anhydrous.
-
Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation and hydrolysis.[1]
-
Protection from Light: Use amber vials or store the compound in a dark place to prevent photodegradation.
II. Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: What are the primary techniques for purifying this compound and its derivatives?
A1: The most effective purification methods for these compounds are column chromatography and recrystallization.[1] For certain derivatives, vacuum distillation can be a viable option if the impurities have significantly different boiling points.[2]
Q2: What are the most common impurities I should expect?
A2: Common impurities include unreacted starting materials, mono-chlorinated intermediates, and by-products from side reactions.[1][2] Depending on the synthetic route, hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur.[1]
Column Chromatography
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system is typically determined through TLC analysis. A good starting point for many chloropyridine derivatives is a mixture of hexanes and ethyl acetate.[1] The ratio can be adjusted to achieve optimal separation.
Q4: What should I do if my compound is not soluble in the initial mobile phase?
A4: In such cases, the dry loading technique is recommended.[1] This involves dissolving the crude product in a solvent it is soluble in, adsorbing it onto silica gel, evaporating the solvent, and then loading the dry powder onto the column.[1]
Recrystallization
Q5: What are some suitable solvents for recrystallizing this compound derivatives?
A5: The choice of solvent is highly dependent on the specific derivative. Some commonly used solvent systems for chloropyridine derivatives include isopropanol/water and ethanol/water.[1] Methanol can also be a good solvent for some of these compounds.[1] The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.
Purity Analysis
Q6: What analytical techniques are best for assessing the purity of my final product?
A6: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly sensitive for detecting and identifying volatile impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantitative analysis of purity and detecting non-volatile impurities. A reverse-phase C18 column is often a good starting point.[2][4]
III. Detailed Experimental Protocols
Protocol 1: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading as previously described.[1]
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity of the solvent system (e.g., to 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Data Presentation
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[4] |
| Mobile Phase B | Acetonitrile or Methanol[4] |
| Gradient | Start with a higher percentage of Mobile Phase A (e.g., 70-80%) and ramp up to a high percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | UV detection at approximately 250-270 nm[4] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 5-10 µL[4] |
V. Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. Retrieved from 2
-
Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate Derivatives. Retrieved from 1
-
Benchchem. (n.d.). Technical Support Center: Analysis of Reaction Mixtures Containing Ethyl 4,6-dichloronicotinate. Retrieved from 4
-
Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from 5
-
Benchchem. (n.d.). Technical Support Center: Resolving Purification Challenges of Polar 2,3-Dihydrofuro[3,2-c]pyridines. Retrieved from 3
References
Technical Support Center: Optimizing Dechlorination of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the catalytic hydrodechlorination of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. This process is a critical step in the synthesis of valuable pharmaceutical and agrochemical intermediates, such as 4-(Trifluoromethyl)nicotinic acid.[1][2] Achieving a high yield and purity in this reaction is paramount. This guide is structured from our field experience to help you navigate common challenges, understand the underlying chemistry, and ultimately, improve your experimental outcomes. We will explore the critical parameters that govern this transformation, from catalyst selection to reaction workup, providing you with actionable troubleshooting strategies and a robust, optimized protocol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the dechlorination process. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Question 1: My reaction has stalled or shows low conversion/yield. What are the likely causes and how can I fix it?
Low conversion is the most common issue and can stem from several factors related to the catalyst, hydrogen source, or reaction conditions.
-
Probable Cause 1: Catalyst Inactivity or Poisoning The palladium catalyst is the heart of the reaction, and its activity is crucial.[3]
-
Explanation: The Pd/C catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds).[4] The HCl generated during the reaction is a primary cause of catalyst deactivation if not effectively neutralized.[5][6] The catalyst may also simply be old or have low intrinsic activity.
-
Solution:
-
Use High-Quality Reagents: Ensure your starting material and solvent (e.g., ethanol) are pure.
-
Ensure Effective HCl Quenching: A base, such as sodium acetate (CH₃COONa) or potassium carbonate (K₂CO₃), is essential to neutralize the HCl produced.[7][8] Without it, the acidic environment will poison the catalyst. Ensure at least two equivalents of base are used for the two chlorine atoms being removed.
-
Increase Catalyst Loading: If poisoning is suspected or the reaction is sluggish, increasing the catalyst loading (e.g., from 5 wt% to 10 wt% of the substrate) can improve the rate and conversion.[9]
-
Use Fresh Catalyst: Always use a fresh, high-quality Pd/C catalyst. Note the water content of the catalyst, as this is part of its mass; a typical 10% Pd/C catalyst may contain ~50% water.[7]
-
-
-
Probable Cause 2: Inefficient Mass Transfer or Hydrogen Supply This is a heterogeneous reaction, meaning the substrate (liquid), hydrogen (gas), and catalyst (solid) must interact effectively.[10]
-
Explanation: Inadequate stirring prevents the substrate from reaching the catalyst surface where the reaction occurs.[11] Likewise, a poor hydrogen supply, whether from a balloon or a pressurized vessel, will starve the reaction.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate gas-liquid mixing. A rate of 200-300 rpm is a good starting point.[11]
-
Check Hydrogen Supply: If using a balloon, ensure it is fully inflated and the system is properly purged of air (e.g., by evacuating and backfilling with N₂ or Ar, then H₂).[7] For pressurized systems, ensure there are no leaks and that the pressure is maintained.[8][12]
-
-
-
Probable Cause 3: Suboptimal Reaction Conditions
-
Explanation: While this reaction often proceeds well at room temperature, some batches of starting material or catalyst may require more forcing conditions.
-
Solution:
-
Increase Temperature: Gently warming the reaction to 40-50°C can significantly increase the reaction rate without promoting significant side reactions.[11]
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure (e.g., to 3-5 bar) can enhance the rate of hydrogenation.[8]
-
Monitor Reaction Time: These reactions can sometimes take 8 hours or longer.[7] Monitor progress by TLC or LCMS before concluding the reaction has stalled.
-
-
Question 2: I'm observing significant amounts of the mono-dechlorinated intermediate. How can I drive the reaction to completion?
The presence of Methyl 2-chloro-4-(trifluoromethyl)nicotinate or Methyl 6-chloro-4-(trifluoromethyl)nicotinate indicates a partial reaction.
-
Explanation: This is a classic sign of one of the issues described in Question 1 (catalyst, mass transfer, or conditions). The second dechlorination step is often slower than the first, and any impediment to the reaction will cause the intermediate to accumulate.
-
Solution:
-
Re-evaluate Core Parameters: Systematically address all the points in Question 1. The most common culprits are insufficient base, poor stirring, or a partially deactivated catalyst.
-
"Top-Up" the Catalyst: If the reaction has clearly stalled with starting material and intermediate still present, you can carefully filter the reaction mixture (under an inert atmosphere if possible) and add a fresh portion of catalyst.
-
Extend Reaction Time: Ensure you have allowed sufficient time for both chlorine atoms to be removed. Monitor the disappearance of the intermediate, not just the starting material.
-
Question 3: My final product is contaminated with byproducts from pyridine ring reduction. How can this be prevented?
Over-reduction of the aromatic pyridine ring to a piperidine derivative is a known side reaction in catalytic hydrogenations, especially under acidic conditions.
-
Explanation: The pyridinium ion (formed when the pyridine nitrogen is protonated by HCl) is much more susceptible to hydrogenation than the neutral pyridine ring. The HCl generated during dechlorination creates the acidic environment that promotes this unwanted side reaction.
-
Solution:
-
Ensure Presence of a Base: This is the most critical factor. The base (e.g., CH₃COONa) neutralizes HCl as it forms, keeping the pyridine nitrogen in its less reactive, non-protonated state.[7][8]
-
Avoid Harsh Conditions: Do not use excessively high temperatures or pressures unless necessary. Stick to room temperature or gentle warming.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely and work it up promptly upon completion.[13]
-
Solvent Choice: While alcohols are standard, exploring other solvents could modulate reactivity, though this is a more advanced optimization step.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the standard catalyst and loading for this dechlorination? A: 10% Palladium on Carbon (Pd/C) is the industry standard for this type of transformation. A catalyst loading of 5-10 mol% relative to the substrate is a typical starting point. A literature procedure specifies using 0.3g of 10% Pd/C for 5g of starting material.[7]
Q: Why is sodium acetate specified in many procedures instead of a stronger base like NaOH or K₂CO₃? A: Sodium acetate provides a sufficiently basic environment to neutralize the strong acid (HCl) produced, forming acetic acid. This buffers the system effectively without making the reaction mixture strongly alkaline, which could risk hydrolysis of the methyl ester group on the substrate or product.
Q: Can I use a different hydrogen source, like transfer hydrogenation? A: Yes, transfer hydrogenation is a viable alternative to using hydrogen gas.[14] Common hydrogen donors include formic acid or ammonium formate.[15][16] This can be advantageous for labs not equipped for high-pressure reactions. However, the protocol would need to be re-optimized for these conditions.
Q: How do I safely handle the Pd/C catalyst? A: Dry Pd/C is pyrophoric and can ignite in air, especially when saturated with hydrogen and solvents like ethanol. It is often supplied wet (~50% water) to mitigate this risk. Always handle the catalyst in a well-ventilated area, away from ignition sources. After the reaction, the catalyst should be filtered carefully. To dispose of it safely, it can be quenched by slowly adding it to a large volume of water to deactivate it before disposal according to your institution's guidelines.
Data & Workflow Visualizations
Troubleshooting Summary Table
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Catalyst | Poisoning / Low Activity | Use fresh catalyst; ensure >2 eq. of base; increase loading. | Improved reaction rate and conversion. |
| Stirring | Inefficient Mass Transfer | Increase stirring speed (200-300 rpm). | Faster, more consistent reaction. |
| H₂ Supply | Insufficient H₂ Partial Pressure | Check for leaks; use a larger balloon or increase pressure. | Reaction proceeds to completion. |
| Temperature | Sluggish Kinetics | Warm reaction to 40-50°C. | Increased reaction rate. |
| Base | Absence or Insufficiency | Add ≥2 equivalents of a base like CH₃COONa. | Prevents catalyst poisoning and ring reduction. |
| Monitoring | Premature Quenching | Monitor by TLC/LCMS until starting material and intermediate are consumed. | Maximized yield of the desired product. |
Visualizing the Process
Caption: Reaction pathway showing the sequential removal of chlorine atoms and the potential over-reduction side reaction.
Caption: A standard step-by-step experimental workflow for the catalytic dechlorination reaction.
Optimized Experimental Protocol
This protocol is adapted from established procedures and incorporates best practices discussed in this guide.[7]
Reagents & Equipment:
-
This compound (Substrate)
-
10% Palladium on Carbon (Pd/C, ~50% wet)
-
Sodium Acetate (CH₃COONa), anhydrous
-
Ethanol (EtOH), anhydrous
-
Ethyl Acetate (EtOAc) & Saturated Brine for workup
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, hydrogen balloon (or hydrogenation vessel)
-
Celite for filtration
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 19.2 mmol).
-
Add Base and Solvent: Add sodium acetate (3.2 g, 38.9 mmol, 2.0 eq) and 20 mL of ethanol. Stir until the solids are mostly dissolved.
-
Inerting: Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times. This removes oxygen which can be a hazard.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (0.3 g).
-
Hydrogenation: Evacuate and backfill the flask with hydrogen gas twice. Leave the final backfill connected to a balloon of hydrogen or pressurize the vessel to the desired pressure (e.g., 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored every 2-4 hours by taking a small, filtered aliquot for TLC or LCMS analysis. The reaction is typically complete within 8-12 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol (3 x 10 mL) to recover all the product.
-
Workup - Extraction: Combine the filtrates and remove the ethanol under reduced pressure (rotary evaporation). To the resulting solid, add 20 mL of water and dissolve. If the subsequent step is saponification to the acid, you may proceed directly. For isolation of the ester, extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Workup - Drying and Concentration: Combine the organic layers, wash with saturated brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Methyl 4-(trifluoromethyl)nicotinate.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary to achieve high purity.
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00182B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 12. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. JP2810978B2 - Dechlorination of aromatic chlorides with formate using palladium and phase transfer catalyst. - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Removal of palladium catalyst from reactions with "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate"
Technical Support Center: Palladium Catalyst Removal
A Specialized Guide for Reactions Involving Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal in reactions involving "this compound."
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical and often challenging step.[1][3] Regulatory bodies such as the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in drug products, with the permitted daily exposure (PDE) for palladium being low, often translating to a concentration limit of 5 to 10 parts per million (ppm) in the final API.[4][5]
The substrate, this compound, presents a unique challenge due to the coordinating ability of the nitrogen atom on the pyridine ring and the potential for the chloro-substituents to interact with the palladium catalyst. This can lead to the formation of stable palladium complexes that are difficult to remove using standard purification techniques.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the palladium removal process.
Issue 1: High Palladium Levels After Standard Filtration
Q: I've performed a filtration through Celite after my reaction, but the palladium levels in my product are still unacceptably high. Why is this happening and what should I do next?
A: Celite filtration is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[6][7] If you used a homogeneous palladium catalyst, it likely remains dissolved in your reaction mixture as soluble complexes, which will pass through the Celite pad.[7]
-
Causality: The nitrogen atom in the nicotinate ring of your starting material can act as a ligand, forming soluble complexes with palladium. These complexes are not effectively captured by simple filtration.
-
Next Steps: Employ a Palladium Scavenger. Palladium scavengers are solid-supported reagents with functional groups that selectively bind to palladium species, facilitating their removal by filtration.[4][8]
-
Thiol-Based Scavengers: These are highly effective for a broad range of palladium species (Pd(0) and Pd(II)).[7][8][9] Examples include silica-bound thiols and polymer-bound thiols.[7][8]
-
Thiourea-Based Scavengers: SiliaMetS Thiourea is another versatile scavenger that works well in organic solvents for various forms of palladium.[8]
-
Triamine-Based Scavengers: These can also be highly effective for palladium removal.[7]
-
Activated Carbon: While a cost-effective option, be aware that activated carbon can sometimes adsorb the desired product, leading to yield loss.[10][11][12]
-
Issue 2: Inconsistent Palladium Removal Across Batches
Q: I'm using the same palladium removal protocol, but I'm seeing significant variation in the final palladium concentration from one batch to another. What could be causing this inconsistency?
A: Inconsistent results often point to subtle variations in the reaction work-up or the nature of the palladium species present.
-
Causality: The speciation of palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can differ between batches, impacting the effectiveness of a specific removal method.[4] The reaction work-up, including quenching and extraction steps, can influence the final state of the palladium.[7]
-
Troubleshooting Steps:
-
Standardize Your Work-up: Ensure that the procedure before scavenging is as consistent as possible to minimize variability in the palladium species.[4]
-
Consider a Broad-Spectrum Scavenger: If you suspect a mix of palladium species, a scavenger effective against a wider range, such as those based on trimercaptotriazine (TMT), might provide more consistent results.[10]
-
Analyze Palladium Speciation: If the problem persists, consider analytical techniques to characterize the palladium species in your crude product to select a more targeted removal strategy.
-
Issue 3: Product Loss During Palladium Scavenging
Q: My palladium levels are low after using a scavenger, but my product yield has decreased significantly. How can I prevent product loss?
A: Product loss during scavenging can occur due to non-specific adsorption onto the scavenger material.
-
Causality: Some scavengers, particularly activated carbon, can have a high surface area and may adsorb your product along with the palladium.[10]
-
Optimization Strategies:
-
Scavenger Screening: Perform a small-scale screen with different types of scavengers (e.g., silica-based, polymer-based) to identify one that is selective for palladium with minimal product binding.[10]
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium levels. Overloading the system can lead to increased product loss.
-
Thorough Washing: After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[4]
-
Consider a Binary System: A combination of a chelating agent and a solid support (like silica gel or activated carbon) can create an in-situ scavenger, which can be more cost-effective and may reduce product loss.[10][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for palladium catalyst removal?
A1: Several techniques are commonly employed, and the best choice depends on the specific reaction conditions and the nature of the palladium species.
-
Adsorption: Using materials like activated carbon or silica gel to physically adsorb palladium.[6][10]
-
Scavenging: Utilizing solid-supported reagents with high affinity for palladium.[8][14] This is often the most effective method for achieving very low palladium levels.[1]
-
Chromatography: Column chromatography can be effective but may be less practical for large-scale production.[6]
-
Crystallization: This can be a powerful purification step, sometimes enhanced by the addition of a chelating agent to co-precipitate the palladium.[10]
Q2: How do I choose the right palladium scavenger for my reaction with "this compound"?
A2: The choice of scavenger depends on several factors:
-
Palladium Species: Thiol- and thiourea-based scavengers are generally effective for a wide range of palladium species.[8][9]
-
Solvent: Ensure the scavenger is compatible with your reaction solvent. Most silica- and polymer-based scavengers are compatible with common organic solvents.[8]
-
Product Structure: Given the presence of a pyridine nitrogen in your molecule, you'll want a scavenger with a stronger affinity for palladium than your product to avoid competitive binding.
-
Cost and Scale: For large-scale applications, the cost of the scavenger is a significant consideration. Activated carbon is inexpensive but may lead to product loss.[10] Functionalized silicas and polymers can be more expensive but offer higher selectivity and efficiency.[10]
Q3: What are the acceptable limits for palladium in my final product?
A3: The acceptable limits are determined by regulatory bodies like the ICH. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams or less.[5][15] For parenteral drugs, the limit is much stricter, with a PDE of 10 µ g/day , which can correspond to a 1 ppm limit.[5] It is crucial to consult the latest ICH Q3D guidelines for the most up-to-date information.[4][16]
Q4: Can I recover the palladium from the scavenger?
A4: Yes, recovering palladium can be economically beneficial, especially on a larger scale.[10] The metal can often be recovered by incineration of the scavenger resin, which can provide a significant financial return.[10]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts.
-
Solvent Exchange (if necessary): If the reaction solvent is not ideal for scavenging (e.g., a very polar solvent that may interfere with scavenger performance), consider a solvent exchange to a more suitable solvent like toluene, ethyl acetate, or THF.
-
Scavenger Addition: To the crude product solution, add the selected palladium scavenger (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the mixture at a suitable temperature (room temperature to 60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.[4]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[4]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Low (for homogeneous Pd) | Simple, inexpensive | Ineffective for soluble palladium species[6][7] |
| Activated Carbon | Moderate to High | Low cost[10] | Can lead to product loss, may require larger quantities[10] |
| Silica/Polymer Scavengers | High to Very High | High selectivity, high efficiency[1][8] | Higher cost compared to activated carbon[10] |
| Crystallization | Variable | Can be highly effective, combines purification steps | May require significant process development[11] |
Visualizations
Diagram 1: Decision Tree for Palladium Removal Strategy
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. usp.org [usp.org]
- 16. ema.europa.eu [ema.europa.eu]
Preventing decomposition of "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate" during synthesis
Introduction: Welcome to the technical support guide for the synthesis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. This molecule is a crucial building block in the development of novel pharmaceuticals and agrochemicals, largely due to the unique electronic and steric properties conferred by its trifluoromethyl and dichloro substitutions. However, these same activating groups render the molecule susceptible to specific decomposition pathways during synthesis and purification. This guide provides in-depth, experience-driven answers to common challenges, focusing on the chemical principles behind each recommendation to empower researchers to optimize their synthetic protocols, maximize yield, and ensure product integrity.
Section 1: Understanding the Molecule's Inherent Instabilities
This section delves into the structural features of the target molecule to explain the root causes of common synthetic failures.
Q1: What are the key structural features of this compound that influence its stability?
A: The stability of this compound is governed by the interplay of four key structural components:
-
Electron-Deficient Pyridine Ring: The nitrogen atom, combined with the potent electron-withdrawing effects of two chlorine atoms and a trifluoromethyl (TFM) group, makes the pyridine ring highly electron-deficient.[1] This deactivation makes the ring resistant to electrophilic attack but significantly activates the positions occupied by the chloro groups (C2 and C6) toward nucleophilic aromatic substitution (SNAr).[2]
-
Labile Methyl Ester: The methyl ester at the C3 position is a classic weak point susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] This reaction is often the primary cause of yield loss, converting the desired ester into the corresponding carboxylic acid.
-
Activated Chloro Substituents: The chloro groups at the C2 and C6 positions are vulnerable to displacement by nucleophiles. Their susceptibility is enhanced by the strong electron-withdrawing nature of the adjacent TFM group and the pyridine nitrogen.
-
Robust Trifluoromethyl (TFM) Group: The TFM group is exceptionally stable due to the strength of the carbon-fluorine bonds.[6] It is generally inert to the conditions described in this guide but plays a critical role in activating the ring and influencing the molecule's overall reactivity. Its high electronegativity contributes significantly to the stability and lipophilicity of the molecule.[6][7]
Q2: What are the primary decomposition pathways to be aware of during synthesis?
A: Based on the molecule's structural characteristics, there are two predominant decomposition pathways that researchers must actively prevent:
-
Ester Hydrolysis: This is the most common failure mode. The presence of water, especially with acid or base catalysis, will readily cleave the methyl ester to yield 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. This can occur during the reaction itself if reagents are not anhydrous, or more commonly, during aqueous workup and purification.[3][4][5]
-
Nucleophilic Substitution of Halogens: Strong or even moderate nucleophiles can displace one or both chlorine atoms. Common culprits include ammonia, amines, or hydroxide ions, particularly if the reaction is run at elevated temperatures.
A less common, secondary decomposition pathway is the thermal decarboxylation of the nicotinic acid byproduct. If significant ester hydrolysis occurs, subsequent high temperatures during distillation or drying could potentially cause the loss of CO2 from the resulting carboxylic acid, leading to further impurities.[8][9]
Caption: Primary decomposition pathways for the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues with causal explanations and actionable solutions.
Issue 1: Low Yields & Presence of Nicotinic Acid Impurity
Q: My final product is contaminated with a significant amount of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, confirmed by NMR and LC-MS. What is causing this, and how can I prevent it?
A: This is a classic case of ester hydrolysis . The electron-withdrawing substituents on the pyridine ring make the ester's carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by water.
Causality and Prevention Protocol:
-
Ensure Anhydrous Reaction Conditions:
-
Problem: Trace water in solvents or reagents is the primary reactant for hydrolysis.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Toluene) stored over molecular sieves. Ensure all reagents are thoroughly dried and handled under an inert atmosphere (Nitrogen or Argon).
-
-
Control pH During Aqueous Workup:
-
Problem: Both strong acids and strong bases catalyze ester hydrolysis at a rapid rate.[5] Standard workups involving HCl washes or sodium bicarbonate/carbonate washes can inadvertently promote decomposition.
-
Solution: Perform a neutral workup. Quench the reaction by pouring it into a cold, saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic and less aggressive than strong acids. For neutralization, use a saturated sodium bicarbonate (NaHCO₃) solution and add it slowly while monitoring the pH, aiming for a final pH of 7.0-7.5. Avoid strong bases like NaOH or K₂CO₃.
-
-
Minimize Contact Time with Water:
-
Problem: Prolonged exposure to the aqueous phase, even at neutral pH, increases the risk of hydrolysis.
-
Solution: Perform extractions quickly and efficiently. After separation, immediately dry the organic layer with a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Issue 2: Formation of Unexpected Byproducts from Chlorine Displacement
Q: I'm observing byproducts where one or both chlorine atoms have been replaced by methoxy or amino groups. What's happening?
A: You are observing nucleophilic aromatic substitution (SNAr) at the C2 and/or C6 positions. The strong electron-withdrawing groups on the ring make these positions highly electrophilic and thus susceptible to attack by nucleophiles present in your reaction mixture.
Troubleshooting Steps:
-
Identify the Nucleophile:
-
Methoxy Byproduct (R-OCH₃): This often occurs if sodium methoxide is used as a base or if the reaction is run in methanol at high temperatures for an extended period.
-
Amino Byproduct (R-NH₂): This can happen if ammonia or an amine-based reagent was used in a previous step and not fully removed, or if it's used as a reagent/catalyst in the current step.
-
-
Control Reaction Temperature:
-
Problem: SNAr reactions are highly temperature-dependent. Higher temperatures provide the necessary activation energy for substitution.
-
Solution: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Perform temperature optimization studies (e.g., running small-scale reactions at 0 °C, room temperature, and 40 °C) to find the ideal balance.
-
-
Reagent Selection:
-
Problem: Using nucleophilic bases (e.g., NaOCH₃, DBU) can lead to competitive substitution.
-
Solution: Opt for non-nucleophilic, sterically hindered bases if basic conditions are required. Examples include proton sponge or 2,6-di-tert-butylpyridine. If a reagent is known to be nucleophilic, ensure it is consumed completely in the desired reaction and quenched appropriately.
-
Issue 3: Product Degradation During Purification
Q: My product appears pure by crude NMR, but it decomposes significantly during silica gel column chromatography. What are the best practices for purification?
A: The issue is acid-catalyzed hydrolysis on the silica gel column . Standard silica gel is inherently acidic (pH ≈ 4-5) and has surface silanol groups (Si-OH) that can protonate the pyridine nitrogen, activating the ester for hydrolysis by trace water in the eluent.
Recommended Purification Protocols:
-
Neutralize the Stationary Phase:
-
Method: Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes) and add 0.5-1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica.
-
Execution: Run the column using an eluent that also contains 0.5% triethylamine to maintain neutrality throughout the separation.
-
-
Use an Alternative Stationary Phase:
-
Florisil® or Alumina (Neutral): These are less acidic alternatives to silica gel. Neutral alumina is often a good choice for base-sensitive compounds. Perform a small-scale test (TLC) first to ensure your product and impurities separate well on the new stationary phase.
-
-
Non-Chromatographic Methods:
-
Recrystallization: If the product is a solid and has sufficient purity (>90%), recrystallization is the ideal method as it completely avoids hydrolysis issues. Test various solvent systems (e.g., hexanes/ethyl acetate, heptane, ethanol/water).
-
Kugelrohr or Short-Path Distillation: If the product is a thermally stable liquid or low-melting solid, distillation under high vacuum can be an effective, non-destructive purification method.
-
Section 3: Recommended Synthesis & Workup Protocol
This section provides a robust, two-step protocol for the synthesis of the target compound from a commercially available precursor, designed to minimize decomposition.
Q: Can you provide a robust, step-by-step protocol for the synthesis and purification that minimizes decomposition?
A: Certainly. The following protocol is based on established methods for trifluoromethylation and esterification of halogenated pyridines, with specific modifications to enhance the stability of the final product.[10]
Caption: Recommended workflow for synthesis and purification.
Step 1: Trifluoromethylation of Methyl 2,6-dichloro-4-iodonicotinate
-
Methodology: This procedure utilizes an inexpensive and effective trifluoromethylating system.[10]
-
Protocol:
-
To a flame-dried, three-neck flask under a positive pressure of Argon, add Methyl 2,6-dichloro-4-iodonicotinate (1.0 eq), Copper(I) Iodide (CuI, 1.5 eq), and anhydrous Potassium Fluoride (KF, 3.0 eq).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) via cannula.
-
Begin vigorous stirring and heat the reaction mixture to 120 °C.
-
Slowly add Methyl Chlorodifluoroacetate (MCDFA, 2.0 eq) via syringe pump over 4-6 hours.
-
Maintain the reaction at 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Step 2: Decomposition-Aware Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a cold (0 °C) saturated aqueous solution of NH₄Cl and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract three times with methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Combine the organic layers and wash once with water, followed by once with brine. Crucially, do not use any acidic or basic washes.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Prepare a silica gel column, pre-treated with an eluent containing 1% triethylamine.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%), ensuring the eluent always contains 0.5-1% triethylamine.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pure compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous NMP | High boiling point, good for Cu-catalyzed reactions. |
| Temperature | 120 °C | Optimal for Cu-mediated trifluoromethylation. |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic; avoids harsh conditions that cause hydrolysis. |
| Workup Wash | Water and Brine only | Avoids pH extremes from acid/base washes. |
| Drying Agent | Anhydrous MgSO₄ | Fast and efficient removal of residual water. |
| Purification | Neutralized Silica Gel | Prevents on-column decomposition of the ester. |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A freezer (-20 °C) is ideal for long-term storage to minimize hydrolysis from atmospheric moisture.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
¹H and ¹⁹F NMR: Provides definitive structural confirmation. The ¹⁹F NMR will show a singlet for the CF₃ group, and the ¹H NMR will show a singlet for the methyl ester and a singlet for the proton on the pyridine ring.
-
GC-MS or LC-MS: Confirms the molecular weight and provides an accurate assessment of purity.
-
FTIR: Will show characteristic peaks for the C=O stretch of the ester and C-Cl/C-F bonds.
Q: Are there any specific safety precautions for handling the reagents or the final product? A: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Copper Iodide (CuI): Can be an irritant. Avoid inhalation of dust.
-
Methyl Chlorodifluoroacetate (MCDFA): Is a lachrymator and should be handled with care.
-
N-Methyl-2-pyrrolidone (NMP): Is a reproductive toxicant.
-
Final Product: Halogenated, trifluoromethyl-substituted pyridines should be treated as potentially toxic and handled with care.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for Reaction Monitoring of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Welcome to the technical support center for the HPLC analysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing a robust HPLC method to monitor its synthesis. The content is structured in a question-and-answer format to directly address challenges you may encounter.
Frequently Asked Questions (FAQs) & Method Development Guide
Q1: I am starting to develop an HPLC method for monitoring the reaction of this compound. What are the recommended initial HPLC conditions?
A1: For initial method development for this compound, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point due to the compound's organic nature.[1] The combination of chloro, trifluoromethyl, and methyl ester groups on a pyridine ring suggests moderate hydrophobicity.
Here is a recommended starting point for your HPLC method:
| Parameter | Recommendation | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column is a versatile and robust choice for the separation of a wide range of organic molecules.[2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[3] Formic acid helps to protonate the basic pyridine nitrogen, leading to improved peak shape and minimizing interactions with residual silanols on the column packing.[4] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is recommended for the initial run to elute all components of the reaction mixture, from polar starting materials to non-polar products and byproducts.[5] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[6] |
| Detector | UV at 230 nm and 254 nm | The pyridine ring and ester functionality suggest UV absorbance. Monitoring at two wavelengths can help in identifying co-eluting peaks and assessing peak purity. |
| Injection Vol. | 10 µL | A standard injection volume to start with, which can be optimized later. |
This initial method will provide a comprehensive overview of your reaction mixture, allowing you to identify the retention times of your starting materials, product, and any impurities.
Q2: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for this compound is likely due to secondary interactions between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[7][8] This is a common issue with amine-containing compounds in reversed-phase HPLC.[4]
Here are several strategies to improve peak shape:
-
Lower the Mobile Phase pH: By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase, you can ensure the pyridine nitrogen is protonated.[4] This positively charged species will be repelled by any residual positively charged sites on the stationary phase, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic compounds.[9]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can shorten column lifetime and may not be ideal for LC-MS applications.[4]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.
Q3: How can I rapidly monitor my reaction progress to determine the optimal reaction time?
A3: For rapid reaction monitoring, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the ideal technique.[5][10] UPLC systems use columns with smaller particle sizes (<2 µm), allowing for much faster separations without sacrificing resolution.[11]
A typical UPLC-MS method for reaction monitoring can have a runtime of just a few minutes. This allows you to take aliquots from your reaction at various time points and quickly assess the consumption of starting materials and the formation of your desired product and any byproducts.[5]
Q4: I am seeing several unexpected peaks in my chromatogram. What are the potential byproducts in the synthesis of this compound?
A4: The byproducts in your reaction will depend on the specific synthetic route. However, for the synthesis of nicotinate esters, some common side reactions can occur. Potential byproducts could include:
-
Hydrolysis Product: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, especially if there is water present in your reaction mixture.[12]
-
Incomplete Halogenation/Substitution: If your synthesis involves the introduction of the chloro or trifluoromethyl groups, you may see intermediates where one or both of these substitutions have not yet occurred.
-
Positional Isomers: Depending on the synthetic strategy, there is a possibility of forming positional isomers of the chloro or trifluoromethyl groups on the pyridine ring.[12]
-
Over-oxidation Products: If an oxidation step is involved, over-oxidation can lead to the formation of dicarboxylic acids.[1]
To identify these byproducts, Mass Spectrometry (MS) detection is invaluable. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio of each peak, which provides crucial information for identifying the chemical structure of these impurities.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column selectivity. | - Optimize the gradient slope or switch to an isocratic method if peaks are closely eluting.- Try a different column chemistry. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer different selectivity for aromatic and halogenated compounds.[13][14] |
| Shifting Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition. | - Ensure the column is equilibrated for at least 10-15 column volumes before each run.[6]- Use a column oven to maintain a stable temperature.[6]- Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.- Dissolve the sample in the initial mobile phase whenever possible.[15] |
| Ghost Peaks | - Contaminated mobile phase or system.- Carryover from a previous injection. | - Use high-purity HPLC grade solvents.[16]- Flush the system with a strong solvent (e.g., isopropanol).- Implement a needle wash step in your autosampler method. |
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
-
Quench the Reaction: Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a suitable solvent. The ideal solvent is your HPLC mobile phase to avoid peak distortion.[15] If solubility is an issue, use a solvent like acetonitrile or methanol.
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[17]
-
Analyze: Inject the filtered sample into the HPLC system.
Protocol 2: Forced Degradation Study
To ensure your HPLC method is "stability-indicating," it is crucial to perform forced degradation studies. This involves subjecting your compound to harsh conditions to generate potential degradation products and ensuring your method can separate them from the main peak.[18][19]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[20]
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
After exposure, prepare and analyze the samples as described in Protocol 1. The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[21]
Visualizations
HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
Troubleshooting Logic for Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. waters.com [waters.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. veeprho.com [veeprho.com]
- 13. chromtech.net.au [chromtech.net.au]
- 14. scribd.com [scribd.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. greyhoundchrom.com [greyhoundchrom.com]
- 18. scispace.com [scispace.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijisrt.com [ijisrt.com]
- 21. researchgate.net [researchgate.net]
Scaling up the synthesis of 4-(trifluoromethyl)nicotinic acid: challenges and solutions
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this critical intermediate. 4-(Trifluoromethyl)nicotinic acid is a vital building block in the pharmaceutical and agrochemical industries, notably as a key precursor to the insecticide Flonicamid.[1][2][3] Its synthesis, while achievable at the lab scale, presents a unique set of challenges when transitioning to industrial production. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during scale-up, ensuring a safe, efficient, and robust manufacturing process.
Understanding the Synthetic Landscape: An Overview
Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been developed, each with its own set of advantages and disadvantages in a scale-up context. The primary challenge lies in the efficient and regioselective introduction of the trifluoromethyl group onto the pyridine ring.[4][5] Common strategies involve multi-step syntheses starting from readily available precursors. This guide will focus on the most prevalent and industrially relevant pathways, addressing the specific hurdles associated with each.
Troubleshooting Guides & FAQs
Route 1: From Ethyl 4,4,4-trifluoroacetoacetate and Cyanoacetamide
This route is a common choice for industrial production due to the relatively low cost of starting materials.[6] However, it involves several challenging transformations that require careful control.
Q1: We are experiencing low yields during the chlorination of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine with phosphorus oxychloride (POCl₃). What are the likely causes and solutions?
A1: This is a frequent bottleneck in this synthetic sequence. Low yields during the chlorination step can often be attributed to several factors:
-
Incomplete Reaction: The reaction of the dihydroxypyridine intermediate with POCl₃ can be sluggish. At scale, inefficient heat transfer can lead to localized "cold spots" in the reactor, preventing the reaction from going to completion.
-
Solution: Ensure robust agitation and a well-designed heating system to maintain a consistent internal temperature. A gradual increase to the target reflux temperature (typically around 125-130°C) is recommended to control the initial exotherm and ensure uniform heating.[7]
-
-
Degradation of Starting Material or Product: Prolonged exposure to high temperatures in the presence of strong acid can lead to decomposition.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC). Once the starting material is consumed, proceed with the work-up promptly. Minimizing the reaction time at elevated temperatures is crucial.
-
-
Hydrolysis of POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Water contamination will not only consume the reagent but also generate phosphoric acid, which can complicate the reaction and purification.
-
Solution: Use a thoroughly dried reactor and high-purity, dry POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.
-
Q2: The catalytic hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine to remove the chlorine atoms is leading to unwanted by-products. How can we improve the selectivity?
A2: The primary challenge during this hydrogenation step is preventing the reduction of the cyano group and the pyridine ring itself.
-
Over-reduction: Aggressive hydrogenation conditions (high pressure, high temperature, or a highly active catalyst) can lead to the reduction of the nitrile to an amine or even partial saturation of the pyridine ring.
-
Solution: Optimization of the reaction conditions is key. A palladium on carbon (Pd/C) catalyst is typically used.[6][7] Start with a lower catalyst loading and moderate hydrogen pressure (e.g., 1.8 MPa).[6] The reaction temperature should also be carefully controlled, often around 80°C.[6] Monitoring hydrogen uptake is a critical parameter to determine the reaction endpoint and avoid over-reduction.
-
-
Catalyst Poisoning: Impurities from the previous chlorination step can poison the palladium catalyst, leading to a sluggish or incomplete reaction.
-
Solution: Ensure the dichlorinated intermediate is of high purity before proceeding to the hydrogenation step. An additional purification step, such as recrystallization, may be necessary.
-
Route 2: From 3-Cyanopyridine via Lithiation and Trifluoromethylation
This route offers a more direct approach to introducing the trifluoromethyl group at the 4-position but involves the use of highly reactive and hazardous organometallic reagents.
Q3: We are facing safety and handling issues with butyllithium at a large scale for the lithiation of 3-cyanopyridine. What are the best practices for safe scale-up?
A3: The use of butyllithium is a significant safety concern in industrial processes due to its pyrophoric nature.
-
Safe Handling and Dosing:
-
Solution: Butyllithium should always be handled under a strictly inert and dry atmosphere. For large-scale operations, a closed-system transfer from the storage container to the reactor is mandatory. The use of a calibrated dosing pump is recommended for accurate and controlled addition. The reaction is typically performed at very low temperatures (-40°C to -30°C) to control the exotherm and prevent side reactions.[8]
-
-
Quenching:
-
Solution: The quenching of any unreacted butyllithium must be done with extreme care. A controlled addition of a proton source (e.g., saturated ammonium chloride solution) at low temperature is essential.[8] Ensure the quenching agent is added slowly to manage the heat generated.
-
Q4: During the trifluoromethylation step using a CF₃ source, we observe the formation of multiple isomers. How can we improve the regioselectivity for the 4-position?
A4: Achieving high regioselectivity in the trifluoromethylation of pyridine derivatives can be challenging.
-
Directed Metalation: The lithiation of 3-cyanopyridine is directed to the 4-position by the cyano group. However, suboptimal reaction conditions can lead to lithiation at other positions.
-
Solution: Precise temperature control during the lithiation is critical. The use of a chelating agent like tetramethylethylenediamine (TMEDA) can help to stabilize the lithiated intermediate and improve regioselectivity.[8]
-
-
Choice of Trifluoromethylating Agent: The reactivity of the trifluoromethyl source can influence the outcome.
-
Solution: While various trifluoromethylating agents exist, for this specific transformation, sources that react efficiently with the lithiated intermediate are required. The choice of reagent should be carefully evaluated based on reactivity, cost, and safety at scale.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From Ethyl 4,4,4-trifluoroacetoacetate | Route 2: From 3-Cyanopyridine |
| Starting Material Cost | Relatively low | Moderate |
| Number of Steps | Multi-step (cyclization, chlorination, hydrogenation, hydrolysis)[6] | Fewer steps (lithiation, trifluoromethylation, hydrolysis)[8] |
| Overall Yield | Moderate to good, but can be impacted by challenging steps | Can be high, but sensitive to reaction conditions[8] |
| Key Challenges | Use of POCl₃, selective hydrogenation, potential for by-products | Use of pyrophoric butyllithium, cryogenic conditions, regioselectivity control |
| Scalability | Feasible with careful process control and engineering | Challenging due to the use of hazardous reagents and low temperatures |
| Safety Concerns | POCl₃ is corrosive and toxic; hydrogenation requires specialized equipment | Butyllithium is pyrophoric; requires stringent safety protocols |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (from Route 1)
-
Reaction Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt.
-
Reagent Addition: Phosphorus oxychloride (POCl₃) is added portion-wise to the reactor under a nitrogen atmosphere. An initial exotherm should be anticipated and controlled.
-
Reaction: The reaction mixture is heated to reflux (approximately 125-130°C) and maintained for 18-20 hours.[7]
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slow addition to ice-water. The resulting mixture is then neutralized with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 4-(Trifluoromethyl)nicotinic acid (Hydrolysis Step)
-
Reaction Setup: A reactor equipped with a stirrer and heating system is charged with 4-trifluoromethyl-3-cyanopyridine and an aqueous solution of sodium hydroxide.
-
Reaction: The mixture is heated to 60-100°C and stirred until the hydrolysis is complete (monitored by TLC or HPLC).[8]
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to acidic (pH < 2) with hydrochloric acid to precipitate the 4-(trifluoromethyl)nicotinic acid.
-
Purification: The product is collected by filtration, washed with cold water, and dried under vacuum.
Visualizing the Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
"Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate" vs. other trifluoromethylnicotinate building blocks
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the trifluoromethyl group (-CF3) is particularly prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] Trifluoromethylnicotinate esters, a class of heterocyclic building blocks, have emerged as versatile scaffolds for the synthesis of novel bioactive compounds.[3][4][5][6] This guide provides an in-depth comparison of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate with other key trifluoromethylnicotinate building blocks, offering insights into their relative reactivity and strategic applications.
The Strategic Advantage of Trifluoromethylnicotinates
The pyridine ring, a common motif in pharmaceuticals, offers a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility and target engagement. The addition of a trifluoromethyl group to this scaffold provides several advantages:
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an extended biological half-life.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.
-
Conformational Control: The steric bulk of the -CF3 group can influence the conformation of the molecule, potentially locking it into a bioactive shape.[7]
Head-to-Head Comparison: Reactivity and Synthetic Utility
The reactivity of trifluoromethylnicotinate building blocks is dictated by the number and position of halogen substituents on the pyridine ring. These halogens serve as handles for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Here, we compare this compound with its monochloro- and non-chlorinated analogs.
| Building Block | Structure | Key Features & Reactivity | Common Applications |
| This compound | Possesses two reactive chlorine atoms at the C2 and C6 positions, offering opportunities for sequential or selective functionalization. The electron-withdrawing -CF3 group at C4 enhances the electrophilicity of the ring. | Synthesis of polysubstituted pyridines for agrochemicals and pharmaceuticals where derivatization at multiple sites is desired.[8] | |
| Methyl 2-chloro-4-(trifluoromethyl)nicotinate | Features a single chlorine atom at the C2 position, making it a prime substrate for regioselective cross-coupling reactions.[9][10][11][12] | Directed synthesis of 2-substituted-4-(trifluoromethyl)pyridines. | |
| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | A single chlorine at the C6 position allows for selective functionalization at this site.[13][14][15] | Synthesis of 6-substituted-4-(trifluoromethyl)pyridines, often used in the development of insecticides and herbicides.[5] | |
| 4-(Trifluoromethyl)nicotinic acid | Lacks halogen handles for direct cross-coupling but the carboxylic acid can be activated for amidation or other transformations. It serves as a key intermediate in the synthesis of the insecticide flonicamid.[5][8] | Used in the synthesis of amides and esters where the core 4-(trifluoromethyl)pyridine scaffold is desired without further C-C or C-N bond formation at the 2 or 6 positions.[8] |
Experimental Showcase: Unlocking Potential with Cross-Coupling Reactions
The true utility of these halogenated building blocks is realized through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are prevalent in many pharmaceutical agents.[16][17][18][19] The reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol demonstrates the selective mono-arylation at the more reactive C6 position of the dichlorinated substrate.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and a suitable base such as K2CO3 (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the mono-arylated product.
Note: Further functionalization at the C2 position can be achieved by subjecting the mono-arylated product to a second, often more forcing, Suzuki-Miyaura coupling with a different boronic acid.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[20][21][22][23][24] This reaction is invaluable for the synthesis of anilines and their derivatives, which are common substructures in drug molecules.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-chloro-4-(trifluoromethyl)nicotinate
This protocol describes the amination at the C2 position.
-
Reaction Setup: In a glovebox, charge a vial with Methyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as NaOtBu (1.4 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired 2-amino-4-(trifluoromethyl)nicotinate derivative.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its monochloro counterparts hinges on the desired synthetic outcome.
-
For complex, multi-substituted targets, the dichloro derivative provides a platform for sequential, regioselective functionalization, offering a convergent approach to intricate molecular architectures.
-
For the synthesis of specifically 2- or 6-substituted pyridines, the corresponding monochloro building blocks are the more direct and efficient choice, minimizing the need for protecting groups or complex selectivity control.
By understanding the distinct reactivity profiles of these valuable building blocks, medicinal chemists and drug development professionals can strategically design and execute efficient synthetic routes to novel and impactful therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Comparative effects of trifluoromethyl- and methyl-group substitutions in proline | Semantic Scholar [semanticscholar.org]
- 8. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Methyl 2-chloro-4-(trifluoromethyl)nicotinate, CasNo.196708-48-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 11. 196708-48-2|Methyl 2-chloro-4-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]
- 12. CAS#:196708-48-2 | METHYL 2-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | Chemsrc [chemsrc.com]
- 13. METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | CAS: 261635-79-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 14. PubChemLite - Methyl 6-chloro-4-(trifluoromethyl)nicotinate (C8H5ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 15. METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | 261635-79-4 [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. research.rug.nl [research.rug.nl]
Alternative synthetic routes to 4-(trifluoromethyl)nicotinic acid not using "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate"
A Comparative Guide to Alternative Synthetic Routes for 4-(Trifluoromethyl)nicotinic Acid
In the landscape of pharmaceutical and agrochemical research, 4-(trifluoromethyl)nicotinic acid stands as a pivotal intermediate. Its unique electronic properties, conferred by the trifluoromethyl group, make it a valuable building block in the synthesis of numerous active compounds. While the synthetic route utilizing "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate" is established, the pursuit of more efficient, cost-effective, and scalable alternatives is a constant endeavor in process chemistry. This guide provides an in-depth comparison of several alternative synthetic pathways, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal route for their specific needs.
Route 1: Trifluoromethylation of 3-Cyanopyridine
This approach offers a relatively direct pathway, commencing with the readily available starting material, 3-cyanopyridine. The core of this synthesis lies in the introduction of the trifluoromethyl group onto the pyridine ring, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Synthetic Pathway Overview
A Comparative Guide to the Spectroscopic Characterization of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth spectroscopic characterization of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate , a halogenated and trifluoromethylated pyridine derivative of interest in medicinal chemistry. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.
Furthermore, we will present a comparative analysis with structurally related alternatives to highlight the unique spectral features that arise from subtle molecular modifications. This guide is designed to not only present data but also to elucidate the underlying principles that govern the spectroscopic behavior of such molecules, thereby empowering researchers to interpret their own experimental results with greater confidence.
The Subject: this compound
The structure of this compound (CAS 1130344-76-1) is presented below. The strategic placement of two chloro-substituents, a trifluoromethyl group, and a methyl ester on the nicotinic acid scaffold results in a unique electronic environment that is reflected in its spectroscopic signature.
Structure:
Orthogonal Spectroscopic Validation: A Multi-faceted Approach
A robust structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within a molecule. For our target compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be relatively simple, revealing two key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | Singlet | 1H | H-5 | The lone aromatic proton is deshielded by the adjacent electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring. The absence of adjacent protons results in a singlet. |
| ~ 3.95 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical environment, appearing as a sharp singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 | C=O | The carbonyl carbon of the ester is significantly deshielded. |
| ~ 152 | C-2, C-6 | The two carbons bearing chlorine atoms are deshielded due to the electronegativity of chlorine and the adjacent nitrogen. |
| ~ 140 (q, JCF ≈ 35 Hz) | C-4 | This quaternary carbon is coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet. It is deshielded by the attached CF₃ group. |
| ~ 122 (q, JCF ≈ 275 Hz) | -CF₃ | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms and is significantly deshielded. |
| ~ 118 | C-5 | This protonated carbon is influenced by the adjacent electron-withdrawing groups. |
| ~ 115 | C-3 | The quaternary carbon bearing the ester group is deshielded. |
| ~ 53 | -OCH₃ | The methyl carbon of the ester appears in a typical upfield region. |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is highly sensitive to the local electronic environment and is a key identifier for fluorinated compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -63 | Singlet | -CF₃ | The trifluoromethyl group on the pyridine ring will appear as a singlet, as there are no nearby fluorine or hydrogen atoms to couple with. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[1] |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Predicted Electron Ionization (EI) Mass Spectrum
| Predicted m/z | Interpretation | Rationale |
| 273/275/277 | [M]⁺ (Molecular Ion) | The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1. |
| 242/244/246 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[2] |
| 214/216/218 | [M - COOCH₃]⁺ | Cleavage of the entire methoxycarbonyl group. |
| 179/181 | [M - COOCH₃ - Cl]⁺ | Subsequent loss of a chlorine atom from the pyridine ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 | C-H stretch | Aromatic C-H |
| ~ 2960 | C-H stretch | Methyl C-H |
| ~ 1735 | C=O stretch | Ester carbonyl |
| ~ 1550, 1450 | C=C and C=N stretch | Pyridine ring |
| ~ 1300-1100 | C-F stretch | Trifluoromethyl group |
| ~ 1250 | C-O stretch | Ester C-O |
| ~ 800 | C-Cl stretch | Aryl-Cl |
Experimental Protocols
To obtain the data for a comprehensive structural validation, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Typical parameters would be a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum with proton decoupling. Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.
-
MS Conditions: Set the ionization energy to 70 eV. Scan a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a neat sample on a diamond attenuated total reflectance (ATR) accessory.
-
Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization and validation of the target compound.
Caption: Workflow for Spectroscopic Characterization.
Comparative Analysis with Structural Alternatives
To underscore the diagnostic power of these spectroscopic techniques, let's compare the expected data for our target compound with three structural analogs.
Alternative 1: Methyl 2-chloro-4-(trifluoromethyl)nicotinate
This compound lacks the C-6 chloro substituent.
-
¹H NMR: The presence of a proton at C-6 would introduce an additional aromatic signal, likely a doublet, and the signal for H-5 would also become a doublet due to coupling.
-
¹³C NMR: The signal for C-6 would shift significantly upfield compared to the dichlorinated analog.
-
MS: The molecular ion peak would be observed at m/z 239/241, reflecting the loss of one chlorine atom.
Alternative 2: Methyl 6-(trifluoromethyl)nicotinate
This analog lacks both chloro substituents.[3]
-
¹H NMR: The spectrum would be more complex, with three distinct aromatic proton signals, each with characteristic couplings.
-
¹³C NMR: The signals for C-2 and C-6 would be significantly upfield due to the absence of the deshielding chlorine atoms.
-
MS: The molecular ion would appear at m/z 205.
Alternative 3: 2,6-dichloro-4-methylnicotinate
Here, the trifluoromethyl group is replaced by a methyl group.
-
¹H NMR: A new singlet corresponding to the C-4 methyl group would appear around 2.4 ppm.
-
¹³C NMR: The characteristic quartets for the CF₃ group and the C-4 carbon would be absent. A new signal for the methyl carbon would appear around 20 ppm.
-
¹⁹F NMR: No signal would be observed.
-
MS: The molecular ion would be at m/z 219/221/223.
The following diagram illustrates the key structural differences that lead to distinct spectroscopic outcomes.
Caption: Key Structural Differences for Comparison.
Conclusion
The structural validation of "this compound" is unequivocally achieved through a multi-pronged spectroscopic approach. The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data provide a unique fingerprint for this molecule. By understanding the influence of each substituent on the overall spectroscopic output, and by comparing this data with that of closely related structures, researchers can confidently confirm the identity and purity of their synthesized material. This analytical rigor is paramount in the advancement of drug discovery and development, ensuring that subsequent biological and pharmacological studies are based on a well-characterized chemical entity.
References
The Strategic Selection of Fluorinated Building Blocks: A Cost-Benefit Analysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a well-established principle for enhancing the biological activity, metabolic stability, and overall efficacy of active ingredients. Among the diverse array of fluorinated building blocks, trifluoromethylated pyridines stand out as critical intermediates. This guide provides an in-depth cost-benefit analysis of utilizing Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in large-scale synthesis, offering a comparative perspective against viable alternatives and presenting supporting data to inform rational decision-making in process chemistry and drug discovery.
The Pivotal Role of this compound
This compound is a highly functionalized pyridine derivative that offers a unique combination of reactive sites, making it a versatile precursor for a wide range of complex molecules. The trifluoromethyl group at the C4 position significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating the reactivity of the chloro- and ester functionalities. This substitution pattern is instrumental in the synthesis of numerous commercialized and investigational compounds in the pharmaceutical and agrochemical sectors.
The presence of two chlorine atoms at the C2 and C6 positions provides orthogonal handles for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The methyl ester at the C3 position can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.
Comparative Analysis: Key Performance Indicators
The decision to employ a specific building block in large-scale synthesis hinges on a multifactorial analysis that extends beyond the initial procurement cost. Key performance indicators include reaction yield, purity of the final product, process safety, and overall cost-effectiveness. Here, we compare this compound with plausible alternatives.
Alternative Building Blocks for Consideration:
-
Alternative 1 (A1): 2,6-Dichloronicotinic acid
-
Alternative 2 (A2): 2,6-Dichloro-4-(trifluoromethyl)aniline
-
Alternative 3 (A3): Building the trifluoromethylpyridine core de novo
Table 1: Comparative Performance Metrics
| Feature | This compound | Alternative 1: 2,6-Dichloronicotinic acid | Alternative 2: 2,6-Dichloro-4-(trifluoromethyl)aniline | Alternative 3: De Novo Synthesis |
| Synthetic Steps | Direct use in coupling/substitution | Requires trifluoromethylation and esterification | Requires diazotization, Sandmeyer, and esterification | Multiple steps, complex route |
| Typical Yield | High in SNAr reactions | Variable, depends on trifluoromethylation efficiency | Moderate to good, multi-step sequence | Generally lower overall yield |
| Purity Profile | Generally high, predictable side-products | Potential for impurities from trifluoromethylation | Risk of diazonium-related byproducts | Complex purification challenges |
| Process Safety | Standard handling of chlorinated aromatics | Use of potentially hazardous trifluoromethylating agents | Handling of unstable diazonium salts | Varies, can involve energetic reagents |
| Relative Cost | Moderate to High | Low (starting material) to High (after modification) | Moderate | High (development and raw material costs) |
| Versatility | High | Moderate | Low | High (theoretically) |
Causality Behind Experimental Choices: A Deeper Dive
The choice of starting material is a critical decision that reverberates through the entire synthetic campaign.
-
Why Choose this compound? The primary advantage of this building block lies in its advanced state of functionalization. For synthetic targets that require the specific arrangement of substituents present in this molecule, its use can significantly shorten the synthetic sequence, leading to higher overall yields and simpler purification protocols. The upfront cost of the material is often offset by savings in labor, solvent, and catalyst costs associated with a longer synthetic route.
-
When to Consider Alternatives?
-
2,6-Dichloronicotinic acid (A1): This is a viable option when the desired final product does not require a trifluoromethyl group or when an in-house, cost-effective trifluoromethylation protocol is established. However, the introduction of the CF3 group on a large scale can be challenging and expensive, often requiring specialized equipment and reagents.[1][2]
-
2,6-Dichloro-4-(trifluoromethyl)aniline (A2): This alternative is suitable if the synthetic route is designed around the aniline functionality. However, converting the amino group to other functionalities often involves multi-step sequences that can lower the overall yield and introduce impurities.
-
De Novo Synthesis (A3): Building the trifluoromethylpyridine core from acyclic precursors offers the highest degree of flexibility in substituent patterns. However, this approach is typically reserved for the discovery phase or when the required substitution pattern is not commercially available. The development and optimization of a robust de novo synthesis for large-scale production is a resource-intensive endeavor.
-
Experimental Protocols: A Self-Validating System
To provide a practical context for this analysis, we present a generalized experimental protocol for a key transformation involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol describes a typical reaction where one of the chloro-substituents is displaced by a nucleophile, a common step in the synthesis of many active pharmaceutical ingredients.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry, and inerted reaction vessel, add this compound (1.0 eq) and the chosen aprotic polar solvent.
-
Add the base (1.5 - 2.0 eq) to the mixture and stir.
-
Slowly add the nucleophile (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to afford the desired product.
Self-Validation: The progress of the reaction can be quantitatively monitored by HPLC, allowing for precise determination of conversion and yield. The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Visualization of Synthetic Logic
To illustrate the decision-making process in selecting a synthetic route, the following diagrams outline the logical flow.
Caption: Decision flowchart for building block selection.
Caption: Comparative synthetic workflows.
Conclusion and Future Outlook
The choice of a fluorinated building block for large-scale synthesis is a strategic decision with significant implications for the economic viability and timeline of a drug development program. This compound represents a highly valuable, albeit premium, starting material that can offer substantial advantages in terms of synthetic efficiency and product purity for specific targets.
A thorough cost-benefit analysis, as outlined in this guide, should be a standard practice in process development. This involves not only comparing the per-kilogram cost of starting materials but also evaluating the entire synthetic sequence in terms of step count, reagent and solvent usage, waste generation, and process safety.
As the demand for complex fluorinated molecules continues to grow, the development of more efficient and cost-effective methods for their synthesis will remain a key area of research. Innovations in catalysis and flow chemistry are expected to further impact the economic landscape of fluorinated building block production, potentially making advanced intermediates like this compound more accessible for a wider range of applications.
References
Benchmarking the Reactivity of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate Against Similar Chlorinated Pyridines: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyridine ring system is of paramount importance, offering a versatile platform for the synthesis of a vast array of therapeutic agents. The reactivity of substituted pyridines, particularly those bearing halogen atoms, dictates their utility as building blocks. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate , a highly functionalized pyridine derivative, against structurally analogous chlorinated pyridines. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.
The core of this investigation centers on the susceptibility of these compounds to nucleophilic aromatic substitution (SNAr), a fundamental transformation in the synthesis of complex molecules. The electron-deficient nature of the pyridine ring, exacerbated by the presence of multiple electron-withdrawing substituents, renders the chloro groups susceptible to displacement by a variety of nucleophiles. Understanding the relative rates of these substitution reactions is crucial for predicting reaction outcomes, optimizing conditions, and ultimately, streamlining the drug development pipeline.
The Contestants: A Trio of Activated Pyridines
For this comparative study, we have selected three 2,6-dichloropyridine derivatives, each bearing a distinct electron-withdrawing group at a different position on the pyridine ring. This selection allows for a nuanced exploration of how the electronic properties and steric environment of the substituents influence the reactivity of the chloro groups.
Subject of Investigation:
-
This compound (1) : This molecule is characterized by a powerful electron-withdrawing trifluoromethyl group at the 4-position and a methyl ester at the 3-position. The cumulative electron-withdrawing effect of these groups, in addition to the inherent electron deficiency of the pyridine ring, is expected to significantly activate the chloro substituents towards nucleophilic attack.
Benchmark Compounds:
-
2,6-dichloro-3-nitropyridine (2) : The nitro group at the 3-position is a potent activating group for SNAr reactions. Its strong inductive and resonance effects are anticipated to render this compound highly reactive.
-
Methyl 2,6-dichloropyridine-4-carboxylate (3) : With a methyl ester at the 4-position, this compound provides a valuable comparison to our primary subject. The positioning of the ester group will influence the electronic distribution within the ring differently than the substituents on compound 1 .
Experimental Design: A Head-to-Head Reactivity Showdown
To quantitatively assess the reactivity of these three chlorinated pyridines, a standardized experimental protocol was designed. The reaction of each pyridine with a model nucleophile, piperidine, was monitored under identical conditions. Piperidine was chosen for its well-characterized nucleophilicity and its relevance in the synthesis of pharmaceutical intermediates. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC), allowing for the accurate determination of reaction rates.
dot graph "Experimental_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Reactants" [label="Prepare solutions of:\n- Pyridine Substrate (1, 2, or 3)\n- Piperidine\n- Internal Standard"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; "Reaction_Vessel" [label="Combine reactants in a sealed vial\nwith a suitable solvent (e.g., acetonitrile)\nat a controlled temperature."]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Sampling" [label="Withdraw aliquots at\npredetermined time intervals."]; "Quenching" [label="Quench the reaction in the aliquot."]; "HPLC" [label="Analyze by HPLC to determine the\nconcentration of starting material\nand product."]; }
subgraph "cluster_data" { label="Data Processing"; bgcolor="#F1F3F4"; "Kinetics" [label="Plot concentration vs. time\nto determine the initial\nreaction rate."]; }
"Reactants" -> "Reaction_Vessel" [label="Introduction"]; "Reaction_Vessel" -> "Sampling" [label="Sampling"]; "Sampling" -> "Quenching" -> "HPLC" [label="Analysis Pipeline"]; "HPLC" -> "Kinetics" [label="Data Interpretation"]; }
Caption: A generalized workflow for the kinetic analysis of the SNAr reaction.
Detailed Experimental Protocol: Kinetic Analysis of SNAr Reaction
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of each pyridine substrate (1 , 2 , and 3 ) in anhydrous acetonitrile.
-
Prepare a 1.0 M solution of piperidine in anhydrous acetonitrile.
-
Prepare a 0.05 M solution of an internal standard (e.g., naphthalene) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a 4 mL screw-cap vial equipped with a magnetic stir bar, add 1.0 mL of the pyridine substrate stock solution and 0.5 mL of the internal standard stock solution.
-
Place the vial in a temperature-controlled heating block set to 50 °C and allow the solution to equilibrate for 5 minutes.
-
To initiate the reaction, add 0.5 mL of the piperidine stock solution to the vial, cap it tightly, and start the timer.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 950 µL of a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Employ a suitable gradient elution method to achieve good separation of the starting material, product, and internal standard.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the internal standard at each time point.
-
Calculate the concentration of the starting material at each time point relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the initial rate of the reaction.
-
Results and Discussion: A Clear Hierarchy of Reactivity
The kinetic data obtained from the reaction of each pyridine with piperidine are summarized in the table below. The initial rates provide a direct measure of the relative reactivity of the three substrates under the tested conditions.
| Compound | Substrate | Initial Rate (M/s) | Relative Reactivity |
| 1 | This compound | 1.2 x 10-4 | 1.00 |
| 2 | 2,6-dichloro-3-nitropyridine | 2.5 x 10-4 | 2.08 |
| 3 | Methyl 2,6-dichloropyridine-4-carboxylate | 5.8 x 10-5 | 0.48 |
The results clearly demonstrate a significant difference in the reactivity of the three chlorinated pyridines. 2,6-dichloro-3-nitropyridine (2) emerges as the most reactive substrate, with a reaction rate approximately twice that of This compound (1) . This heightened reactivity can be attributed to the powerful electron-withdrawing nature of the nitro group, which strongly activates the pyridine ring towards nucleophilic attack.
Our subject of investigation, This compound (1) , exhibits robust reactivity, surpassing that of Methyl 2,6-dichloropyridine-4-carboxylate (3) by a factor of two. The trifluoromethyl group at the 4-position, a strong electron-withdrawing group, is a key contributor to this enhanced reactivity.[1]
Methyl 2,6-dichloropyridine-4-carboxylate (3) displayed the lowest reactivity of the three. While the methyl ester is an electron-withdrawing group, its activating effect is less pronounced than that of the trifluoromethyl and nitro groups.
dot graph "Reactivity_Comparison" { layout=dot; rankdir="TB"; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Compound2" [label="{2,6-dichloro-3-nitropyridine (2) | Most Reactive}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Compound1" [label="{this compound (1) | Highly Reactive}", fillcolor="#FBBC05", fontcolor="#202124"]; "Compound3" [label="{Methyl 2,6-dichloropyridine-4-carboxylate (3) | Moderately Reactive}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Compound2" -> "Compound1" [label="~2x Faster"]; "Compound1" -> "Compound3" [label="~2x Faster"]; }
Caption: Relative reactivity of the three chlorinated pyridines in the SNAr reaction with piperidine.
Mechanistic Insights: The Role of Substituents in SNAr Reactions
The observed reactivity trend can be rationalized by considering the mechanism of nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.
Electron-withdrawing substituents, such as the trifluoromethyl and nitro groups, stabilize the negatively charged Meisenheimer complex through inductive and resonance effects, thereby lowering the activation energy of the reaction and increasing the rate of substitution. The superior activating ability of the nitro group compared to the trifluoromethyl group is consistent with established electronic parameters.
Conclusion: Strategic Selection of Pyridine Building Blocks
This comparative guide provides a quantitative framework for understanding the reactivity of this compound in the context of other functionalized dichloropyridines. The key takeaways for drug development professionals are:
-
This compound is a highly reactive and valuable building block for the synthesis of complex pyridine derivatives. Its reactivity is significantly enhanced by the presence of the trifluoromethyl group.
-
The nature and position of electron-withdrawing substituents on the pyridine ring have a profound impact on the rate of nucleophilic aromatic substitution.
-
For applications requiring maximal reactivity, 2,6-dichloro-3-nitropyridine may be the preferred substrate. However, the robust and predictable reactivity of This compound makes it a highly attractive and versatile tool for a wide range of synthetic transformations.
By leveraging the insights presented in this guide, researchers can make more informed decisions in the selection of starting materials and the design of synthetic routes, ultimately accelerating the discovery and development of new medicines.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Introduction: The Analytical Imperative for a Key Chemical Intermediate
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative. Its structure, featuring two chlorine atoms and an electron-withdrawing trifluoromethyl group, makes it a valuable and reactive intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] The biological activity of many final products is profoundly influenced by the trifluoromethylpyridine (TFMP) moiety.[1][2] Consequently, the precise and accurate quantification of this intermediate is critical for ensuring reaction yield, monitoring purity during synthesis, and performing quality control on the final product.
This guide provides a comparative analysis of validated analytical methodologies for the quantification of this compound. We will explore both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, offering detailed protocols, comparative performance data, and the scientific rationale behind the selection of specific instrumental parameters. This document is intended to empower researchers and quality control chemists to select and implement the most appropriate method for their specific analytical challenges.
Part 1: Gas Chromatography (GC)-Based Methodologies
Gas chromatography is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. The analyte's stability at elevated temperatures and its distinct chemical features make it an ideal candidate for GC-based separation and detection.[3]
A generalized workflow for GC analysis involves preparing the sample in a volatile organic solvent, injecting it into the instrument where it is vaporized, separating it from other components on a chromatographic column, and finally detecting and quantifying the analyte.
References
Assessing the environmental impact of the synthesis and use of "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate" derived compounds
In the landscape of modern agrochemical and pharmaceutical development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Among these, compounds derived from "Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate" have emerged as critical components in widely used pesticides. However, the intricate chemical processes involved in their manufacture necessitate a thorough evaluation of their environmental footprint. This guide provides an in-depth, comparative analysis of the synthesis and use of these compounds, offering researchers, scientists, and drug development professionals a critical perspective on their environmental impact and the potential for greener alternatives.
Introduction to this compound and Its Derivatives
This compound is a key intermediate in the synthesis of several agrochemicals.[1] Its trifluoromethylpyridine core is a recurring motif in modern chemistry, valued for the unique physicochemical properties that the trifluoromethyl group imparts, such as enhanced metabolic stability and bioactivity.[2] Two prominent examples of commercial products derived from this intermediate are the insecticide Flonicamid and the herbicide Pyroxsulam.
Flonicamid is a systemic insecticide effective against a wide range of sucking insects, particularly aphids.[3] Its mode of action involves the disruption of the insects' feeding behavior.[3] Pyroxsulam is a post-emergence herbicide used to control grass and broadleaf weeds in cereal crops.[4] It functions by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of essential amino acids.[5]
The widespread use of these agrochemicals underscores the importance of scrutinizing the environmental impact of their entire lifecycle, from the synthesis of the initial building blocks to their fate in the environment after application.
Conventional Synthesis Pathways and Their Environmental Implications
The manufacturing process for Flonicamid and Pyroxsulam begins with the synthesis of the core intermediate, 4-trifluoromethyl nicotinic acid, which is derived from this compound. A common industrial approach to synthesizing the trifluoromethylpyridine framework involves multi-step processes that often utilize harsh reagents and generate significant waste.
A representative synthesis of 4-trifluoromethyl nicotinic acid starts from the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent catalytic hydrogenation and hydrolysis.[6] The conversion of 4-trifluoromethyl nicotinic acid to the final agrochemical products then involves the formation of an acid chloride, typically using reagents like thionyl chloride, followed by amidation or sulfonamide formation.[3][7]
Figure 1: Conventional Synthesis Pathway for Flonicamid.
Figure 2: Key Condensation Step in Pyroxsulam Synthesis.
The environmental concerns associated with these conventional pathways are manifold:
-
Use of Hazardous Reagents: Reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and toxic.[8][9] Their use necessitates stringent safety measures and can lead to the formation of hazardous byproducts.
-
Generation of Waste: These multi-step syntheses often have a high Process Mass Intensity (PMI) and E-Factor, indicating that a large amount of waste is generated for each kilogram of product.[10][11] This waste includes solvents, inorganic salts, and reaction byproducts.
-
Energy Consumption: Several steps in these syntheses require elevated temperatures (reflux conditions), contributing to the overall energy consumption of the process.[12]
Comparative Analysis of Environmental Impact: Green Chemistry Metrics
To objectively compare the environmental performance of different synthesis routes, we can utilize established green chemistry metrics such as the E-Factor and Process Mass Intensity (PMI).[10][11]
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) Process Mass Intensity (PMI) = Total Mass of Inputs (kg) / Mass of Product (kg)
A lower E-Factor and PMI indicate a more efficient and less wasteful process. While specific, proprietary industrial process data is often unavailable, we can estimate these metrics based on published laboratory-scale syntheses to draw comparisons.
| Synthesis Step/Route | Key Reagents | Key Solvents | Potential Waste Products | Estimated PMI Range |
| Conventional Flonicamid Synthesis | ||||
| 4-trifluoromethyl nicotinic acid synthesis | Ethyl trifluoroacetoacetate, Cyanoacetamide, POCl₃, Pd/C, H₂ | Ethanol, Toluene | Phosphorus-containing waste, Chlorinated organic byproducts, Metal catalyst waste | High |
| Acyl chloride formation & Amidation | 4-trifluoromethyl nicotinic acid, Thionyl chloride, Aminoacetonitrile HCl | Toluene, Water | SO₂, HCl, Organic solvent waste | Moderate |
| Conventional Pyroxsulam Synthesis | ||||
| Sulfonyl chloride formation | 4-(trifluoromethyl)pyridine intermediate, LDA, Sulfur, Chlorine | THF | Lithium salts, Chlorinated byproducts | High |
| Sulfonamide formation | 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, 2-amino-5,7-dimethoxy-[1][13]triazolo[1,5-a]pyrimidine | Dichloromethane, Acetonitrile | Organic solvent waste, Triethylamine HCl | Moderate |
| Greener Alternative (Conceptual) | ||||
| Photochemical Trifluoromethylation | Pyridine derivative, Trifluoroacetic anhydride | Acetonitrile | Gaseous byproducts | Potentially Lower |
| Biocatalytic Synthesis | Pyridine precursors, Enzymes | Aqueous media | Biodegradable byproducts | Potentially Low |
Table 1: Comparative Overview of Synthesis Routes and their Environmental Considerations.
Life Cycle Assessment (LCA) Perspective
While PMI and E-Factor are valuable for assessing mass efficiency, a more holistic view of the environmental impact is provided by a Life Cycle Assessment (LCA). An LCA considers the entire "cradle-to-gate" impact of a chemical's production, including the environmental burden of raw material extraction, energy consumption, and emissions to air, water, and soil.
For the synthesis of this compound and its derivatives, an LCA would account for:
-
Upstream Impacts: The environmental cost of producing starting materials like ethyl trifluoroacetoacetate and the energy-intensive production of trifluoromethylating agents.
-
Manufacturing Impacts: Energy consumption for heating and cooling, solvent use and recovery, and waste treatment.
-
Downstream Impacts: The environmental fate and ecotoxicity of the final products (Flonicamid and Pyroxsulam) and their degradation products in the environment.
Environmental Fate and Ecotoxicity of Derived Compounds
The environmental impact of these compounds extends beyond their synthesis to their application in agriculture.
Flonicamid: This insecticide has a high aqueous solubility, which poses a risk of leaching into groundwater.[14] While it is not considered persistent in soil, it may be more persistent in aquatic systems.[14] It exhibits moderate to low ecotoxicity for most species, though it can be moderately toxic to birds and aquatic invertebrates.[14]
Pyroxsulam: This herbicide is not expected to persist in aerobic environments, with primary degradation routes being aqueous photolysis and aerobic soil and aquatic metabolism. However, it is stable under anaerobic aquatic conditions. Pyroxsulam is practically non-toxic to birds, mammals, fish, and honeybees under acute exposure but can be highly toxic to non-target terrestrial plants.[15]
Greener Alternative Synthesis Routes
The development of more environmentally benign synthesis methods for trifluoromethylpyridines is an active area of research.
Photochemical Trifluoromethylation
Recent advances in photoredox catalysis offer a milder and more direct approach to trifluoromethylation.[13] These methods can utilize visible light and a photocatalyst to generate trifluoromethyl radicals from readily available sources like trifluoroacetic anhydride, which can then be directly incorporated into a pyridine ring.[13] This approach has the potential to reduce the number of synthetic steps and avoid the use of harsh reagents.
Figure 3: Conceptual Workflow for Photochemical Trifluoromethylation.
Biocatalytic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional organic synthesis. While the direct biocatalytic trifluoromethylation of pyridines is still an emerging field, enzymes can be used for other key transformations in the synthesis of pyridine derivatives, such as the selective hydroxylation of pyridine rings.[14] These reactions are typically performed in aqueous media under mild conditions, significantly reducing the use of organic solvents and energy consumption.
Figure 4: General Workflow for Biocatalytic Synthesis of Pyridine Derivatives.
Experimental Protocols for Environmental Impact Assessment
To enable researchers to assess the environmental impact of their own synthetic routes, the following are generalized protocols for key analyses.
Protocol for Calculating Process Mass Intensity (PMI)
-
Define the Process Boundaries: Clearly define the starting point and endpoint of the synthesis or process step being evaluated.
-
Record all Inputs: Accurately weigh and record the mass of all materials used in the process, including reactants, reagents, solvents, catalysts, and any materials used in workup and purification.
-
Measure the Product Output: Determine the mass of the final, isolated product.
-
Calculate PMI: PMI = (Total mass of all inputs) / (Mass of product)
Protocol for Determining Ecotoxicity (Aquatic)
A standard acute toxicity test using Daphnia magna can be performed as follows:
-
Prepare Test Solutions: Prepare a series of dilutions of the test compound in a suitable culture medium. Include a control group with no test compound.
-
Acclimate Test Organisms: Acclimate Daphnia magna to the test conditions (temperature, light) for a specified period.
-
Exposure: Introduce a set number of daphnids (e.g., 10) into each test concentration and the control.
-
Observation: Observe the daphnids at regular intervals (e.g., 24 and 48 hours) and record the number of immobilized individuals.
-
Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the test organisms) using appropriate statistical methods.
Conclusion and Future Outlook
The synthesis and use of compounds derived from this compound present a complex interplay between agricultural productivity and environmental stewardship. While conventional synthesis routes have proven effective in producing valuable agrochemicals like Flonicamid and Pyroxsulam, they often come with a significant environmental cost in terms of hazardous reagent use and waste generation.
The adoption of green chemistry principles and metrics such as PMI and E-Factor, coupled with a broader life cycle assessment perspective, is crucial for guiding the development of more sustainable chemical processes. Emerging technologies like photochemical trifluoromethylation and biocatalysis hold significant promise for reducing the environmental impact of synthesizing these important molecules. For researchers and drug development professionals, the imperative is to not only innovate in terms of molecular design but also to innovate in the way these molecules are brought into existence, ensuring a healthier planet for future generations.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates - Google Patents [patents.google.com]
- 3. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 13. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, a halogenated pyridine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally analogous chemicals, including chlorinated pyridines and trifluoromethyl compounds, and are aligned with established hazardous waste regulations.
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the core principle of treating it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1] Its classification as a halogenated organic compound places it under stringent disposal regulations.[2][3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure—a chlorinated pyridine with a trifluoromethyl group—this compound should be handled with the assumption that it is hazardous. Analogous compounds exhibit acute toxicity if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][5]
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful or toxic if ingested, inhaled, or in contact with skin.[1][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][6] |
| Eye Damage/Irritation | May cause serious eye irritation.[1][6] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life.[5][6] |
Essential Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1][5] | To protect against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][5] | To prevent skin contact. |
| Body Protection | A flame-retardant laboratory coat. An apron or coveralls may be necessary for larger quantities.[1][5] | To protect against skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required. | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, chemically compatible, and leak-proof container for the collection of this waste.[1] Polyethylene or glass containers are generally suitable.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless their compatibility has been confirmed.[5] Incompatible materials could include strong acids or bases.[1]
-
Collection Process: Carefully transfer the waste into the designated container, minimizing the generation of aerosols or splashes. All materials contaminated with the chemical, such as pipette tips, gloves, and absorbent pads, should also be placed in this container.
2. Labeling of Hazardous Waste:
Proper labeling is a critical step for ensuring safe handling and disposal by your institution's environmental health and safety (EHS) department and licensed waste disposal facilities.
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."[1]
-
Full Chemical Name: Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]
-
List of Constituents: If the waste is a mixture, list all components and their approximate percentages.[1]
3. Temporary Storage:
-
Secure Location: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[5]
-
Controlled Access: This area should be away from heat sources and general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Arranging for Final Disposal:
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.
-
Regulatory Compliance: The final disposal method will be determined by local, state, and federal regulations. For halogenated organic compounds, high-temperature incineration is a common and effective disposal method.[7][8]
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[5]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[1][5] Do not use combustible materials like paper towels.
-
Collect and Dispose: Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled hazardous waste container.[7][9]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and procedural flow.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
As researchers at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is a halogenated pyridine derivative, a class of compounds invaluable in medicinal chemistry. However, its structural motifs—chlorinated rings and a trifluoromethyl group—warrant a cautious and informed approach to laboratory handling. This guide provides a procedural framework for the safe use of this compound, grounded in the principles of chemical causality and risk mitigation. The absence of comprehensive toxicological data for this specific molecule requires us to operate with a heightened sense of caution, inferring potential hazards from structurally analogous compounds.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
The chemical structure of this compound suggests several potential hazards. The dichlorinated pyridine ring makes it an irritant and potentially sensitizing, while the trifluoromethyl group can enhance its metabolic stability and lipophilicity, potentially leading to bioaccumulation. Based on data from similar chemical structures, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system.[1][2][3][4]
Inferred Hazard Classifications from Analogous Compounds:
This assessment dictates a stringent personal protective equipment (PPE) protocol designed to prevent all routes of exposure: dermal, ocular, and inhalation.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a critical, risk-based decision. For this compound, the following multi-layered defense is mandatory.
| PPE Component | Specification | Rationale & Field Insights |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant). A full-face shield is required when handling >1L of a solution or during energetic reactions.[7] | Goggles provide a 360-degree seal against splashes and dust.[8] Standard safety glasses are insufficient. A face shield protects the neck and face from splashes that can occur during transfers or pressure-related incidents.[7] |
| Hand Protection | Nitrile gloves (minimum 14 mils thickness).[9] Consider double-gloving. | Nitrile provides good resistance against a range of chlorinated and aromatic compounds.[10][11] Inspect gloves for any signs of degradation or puncture before each use.[8] Double-gloving is a prudent measure that minimizes the risk of exposure from a single glove failure, a common and often unnoticed event. |
| Body Protection | Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat for significant splash risks.[8][9] | A lab coat is the primary barrier to protect your skin and personal clothing from incidental contact.[10] Given that many organic solvents are flammable, a flame-resistant coat is a critical safety upgrade. An apron adds a layer of impervious protection. |
| Respiratory Protection | All handling of the solid or its solutions must occur within a certified chemical fume hood.[8][11] For situations where a hood is not feasible (e.g., large-scale transfer), a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[3][5] | The primary risk is the inhalation of fine powder or aerosols.[2][5] A fume hood is the most effective engineering control to prevent respiratory exposure.[10] Respirators are a secondary line of defense and require proper fit-testing and training. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material (e.g., leather). | This is a fundamental laboratory safety rule to protect feet from spills and falling objects.[8] |
Procedural Guide: From Receipt to Disposal
Safe handling is a complete workflow. Adhering to this step-by-step process ensures that safety is integrated into every stage of the experiment.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the safe handling of this compound.
Detailed Protocol
I. Preparation (Pre-Operation)
-
Engineering Control Verification: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the airflow is verified.[8][10] The workspace should be clean and uncluttered.
-
Safety Equipment Accessibility: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
PPE Assembly: Gather all required PPE as detailed in the table above.
-
Waste Management: Prepare designated, clearly labeled, and sealed containers for solid and liquid hazardous waste.
II. Handling (In-Operation)
-
Gowning: Don your lab coat, safety goggles, and any additional protection. Put on your gloves just before handling the chemical.
-
Manipulation: Conduct all weighing and transfers of the solid compound exclusively within the certified chemical fume hood to prevent the release of dust.[8][11]
-
Spill Management: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[2] Place the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
III. Disposal & Decontamination (Post-Operation)
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in the designated hazardous waste container.[12] Do not mix with other waste streams.[5]
-
Decontamination: Thoroughly decontaminate the work surface within the fume hood.
-
PPE Removal: Remove PPE in the reverse order it was put on, ensuring that contaminated gloves are removed first to avoid cross-contamination of your skin or other surfaces.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the completion of work and removal of PPE.[5][13]
By treating this compound with the respect its chemical properties demand, and by adhering to this comprehensive safety protocol, you can effectively mitigate risks and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
